molecular formula C5H5IN2 B1289233 6-Iodopyridin-2-amine CAS No. 88511-25-5

6-Iodopyridin-2-amine

Cat. No.: B1289233
CAS No.: 88511-25-5
M. Wt: 220.01 g/mol
InChI Key: YGGUZZJLGAUOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodopyridin-2-amine is a useful research compound. Its molecular formula is C5H5IN2 and its molecular weight is 220.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGUZZJLGAUOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624286
Record name 6-Iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-25-5
Record name 6-Iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodo-pyridin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodopyridin-2-amine is a halogenated heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a pyridine ring substituted with both a reactive iodine atom and a nucleophilic amino group, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of the iodo and amino groups enables selective functionalization, providing a powerful tool for the construction of diverse molecular architectures, including those found in numerous biologically active compounds and pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and applications, with a focus on practical information for laboratory use.

Chemical and Physical Properties

This compound is typically a beige to white or light yellow solid at room temperature.[3][4] Its core physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 88511-25-5[3][5]
Molecular Formula C₅H₅IN₂[4]
Molecular Weight 220.01 g/mol [4]
Appearance Beige to white solid[6]
Melting Point 103-113 °C[4][6]
Boiling Point (Predicted) 309.4 ± 27.0 °C at 760 Torr[6]
Density (Predicted) 2.055 ± 0.06 g/cm³[6]
Refractive Index (Predicted) 1.70[6]

Solubility Profile

Experimental Protocol: Solubility Determination by the Isothermal Shake-Flask Method

This protocol provides a reliable method for determining the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, ethanol, DMSO, chloroform, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, stop the shaker and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification (Gravimetric Method):

    • Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • The mass of the dissolved solid can be used to calculate the solubility (e.g., in g/L or mg/mL).

  • Quantification (Chromatographic/Spectroscopic Method):

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Generate a calibration curve using HPLC or UV-Vis spectrophotometry.

    • Dilute the filtered saturated solution with a known volume of solvent and analyze it using the calibrated instrument to determine the concentration.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solute to known volume of solvent equil1 Seal and shake at constant temperature (24-48h) prep1->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 quant Quantify concentration (Gravimetric or Spectroscopic) sample3->quant

Caption: Workflow for experimental solubility determination.

Spectroscopic Data and Interpretation

The structural features of this compound give rise to a characteristic spectroscopic signature. The following tables summarize the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~7.2-7.4Triplet (t)H4
~6.4-6.6Doublet (d)H3
~6.8-7.0Doublet (d)H5
~4.5-5.0Broad Singlet (br s)-NH₂
¹³C NMR ~158-160Singlet (s)C2 (C-NH₂)
~145-148Singlet (s)C4
~120-125Singlet (s)C5 (C-H)
~110-115Singlet (s)C3 (C-H)
~85-90Singlet (s)C6 (C-I)

Interpretation:

  • ¹H NMR: The pyridine ring protons will appear as three distinct signals in the aromatic region. The H4 proton, situated between two other protons, is expected to be a triplet. The H3 and H5 protons will each appear as doublets due to coupling with the H4 proton. The amino (-NH₂) protons typically appear as a broad singlet that can exchange with D₂O.[5] The exact chemical shifts can vary depending on the solvent used.[9]

  • ¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbon attached to the amino group (C2) will be the most downfield-shifted among the protonated carbons. The carbon bearing the iodine atom (C6) will be significantly upfield-shifted due to the heavy atom effect of iodine.[10]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Technique Expected Absorption/Peak Interpretation
IR (cm⁻¹) 3400-3250 (two bands)Asymmetric and symmetric N-H stretching of a primary amine
1650-1580N-H bending (scissoring) vibration
1600-1450C=C and C=N stretching of the pyridine ring
1335-1250Aromatic C-N stretching
MS (EI) m/z 220Molecular ion (M⁺) peak
m/z 93Loss of iodine radical ([M-I]⁺)

Interpretation:

  • IR Spectroscopy: As a primary aromatic amine, this compound is expected to show two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹.[11] A strong N-H bending vibration should also be visible around 1600 cm⁻¹. The spectrum will also contain characteristic absorptions for the pyridine ring's C=C and C=N bonds.

  • Mass Spectrometry: The electron ionization mass spectrum should show a prominent molecular ion peak at m/z 220. A common fragmentation pattern for iodoaromatics is the loss of the iodine atom, which would result in a significant peak at m/z 93. A mass spectrometry analysis has confirmed a molecular ion peak at m/z 221 (MH+).[3]

Chemical Synthesis

This compound can be efficiently synthesized from its bromo-analogue, 2-amino-6-bromopyridine, via a copper-catalyzed Finkelstein reaction.

Experimental Protocol: Synthesis from 2-Amino-6-bromopyridine

Reaction Scheme: 2-Amino-6-bromopyridine + NaI --(CuI, N,N'-dimethylethylenediamine)--> this compound

Materials:

  • 2-Amino-6-bromopyridine

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine

  • 1,4-Dioxane (anhydrous)

  • Concentrated ammonia solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel, combine 2-amino-6-bromopyridine (1.0 eq), sodium iodide (3.0 eq), copper(I) iodide (0.05 eq), and N,N'-dimethylethylenediamine (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to 110 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Add concentrated ammonia solution, followed by water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound as a solid.

G Synthesis Workflow of this compound start Combine Reactants: 2-Amino-6-bromopyridine, NaI, CuI, Ligand in Dioxane react Heat under Inert Atmosphere (110 °C) start->react Step 1 workup Quench with NH₃/H₂O and Extract with DCM react->workup Step 2 purify Dry, Concentrate, and Purify via Column Chromatography workup->purify Step 3 product This compound purify->product Final Product

Caption: Synthesis workflow for this compound.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a powerful intermediate for building molecular complexity. The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the amino group can act as a nucleophile or be further functionalized.

A. Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly reactive towards oxidative addition to Pd(0) catalysts, enabling Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][12]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Catalyst and Solvent: Add the palladium catalyst and the degassed solvent.

  • Reaction: Heat the mixture (e.g., to 90 °C) and stir until the reaction is complete as monitored by TLC/LC-MS.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[13]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-6 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the solvent, this compound (1.0 eq), and the coupling amine.

  • Reaction: Seal the vessel and heat (e.g., to 100 °C) with stirring until the starting material is consumed.

  • Workup and Purification: Cool the mixture, filter through a pad of Celite, and concentrate. Purify the crude product by column chromatography.[14]

G Reactivity of this compound cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_amine Amine Functionalization start This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents C-I bond buchwald_reagents R₂NH Pd Catalyst, Ligand, Base start->buchwald_reagents C-I bond amine_reagents Acylation, Alkylation, etc. start->amine_reagents N-H bond suzuki_product 6-Aryl-pyridin-2-amine suzuki_reagents->suzuki_product buchwald_product N⁶-Substituted Pyridine-2,6-diamine buchwald_reagents->buchwald_product amine_product N²-Functionalized 6-Iodopyridines amine_reagents->amine_product

Caption: Key reaction pathways for this compound.

Application in Drug Discovery: Targeting the 5-HT1A Receptor

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous drugs. Derivatives of 6-substituted-pyridin-2-ylamines have been synthesized and evaluated as potent agonists for the serotonin 5-HT1A receptor, a key target for treating depression and anxiety.[15] this compound serves as an excellent starting point for synthesizing libraries of such compounds. For example, a Suzuki coupling could install a desired aryl group, followed by functionalization of the 2-amino group to complete the pharmacophore.

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that ultimately leads to a neuronal inhibitory response.

G Simplified 5-HT1A Receptor Signaling Pathway agonist 5-HT1A Agonist (e.g., from this compound) receptor 5-HT1A Receptor (GPCR) agonist->receptor Binds g_protein Gi/o Protein Activation receptor->g_protein Activates ac Adenylyl Cyclase (Inhibited) g_protein->ac α-subunit inhibits ion_channel GIRK Channel (Activated) g_protein->ion_channel βγ-subunits activate camp ↓ cAMP Levels ac->camp pka ↓ Protein Kinase A (PKA) Activity camp->pka hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) k_efflux ↑ K⁺ Efflux ion_channel->k_efflux k_efflux->hyperpolarization

Caption: Signaling cascade initiated by a 5-HT1A agonist.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][6]

    • H315: Causes skin irritation.[4][6]

    • H319: Causes serious eye irritation.[4][6]

    • H335: May cause respiratory irritation.[4][6]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust.

    • Wash skin thoroughly after handling.

  • Storage: Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere and protected from light.[6]

References

An In-depth Technical Guide to the Synthesis of 6-Iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a key synthesis protocol for 6-Iodopyridin-2-amine, a valuable building block in medicinal chemistry and materials science. The information presented is curated for professionals in research and development, offering precise experimental methodologies, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Protocol: From 1,3-Dicyanopropanol-2

A documented method for the preparation of 2-amino-6-iodopyridine involves a one-step process starting from 1,3-dicyanopropanol-2. This approach offers an efficient pathway to the target molecule.[1]

Experimental Protocol

The synthesis of 2-amino-6-iodopyridine can be achieved by the reaction of 1,3-dicyanopropanol-2 with anhydrous hydrogen iodide in an ethereal solution.[1] The following protocol is based on a patented procedure:

  • Reaction Setup : To a vessel containing 30 parts of anhydrous ether, add 1 part of 1,3-dicyanopropanol-2.

  • Introduction of Reagent : Bubble dry hydrogen iodide gas through the biphasic liquid for 1 hour, or until the ethereal solution is saturated.

  • Reaction : Stopper the flask and allow the reaction mixture to stand overnight.

  • Work-up : Pour the reaction mixture into a saturated solution of sodium hydrogen carbonate containing a small amount of sodium thiosulfate.

  • Extraction : Extract the aqueous mixture with methylene chloride. Separate and dry the organic layer.

  • Purification : Remove the methylene chloride to yield dark crystals. Recrystallize the crude product from acetone (with charcoal decolorization) to obtain light tan-colored crystals. Further recrystallization from an ether-petrol ether mixture can be performed to yield the analytically pure product.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with this synthesis protocol.

ParameterValueReference
Starting Material1,3-dicyanopropanol-2[1]
ReagentAnhydrous Hydrogen Iodide[1]
SolventAnhydrous Ether, Methylene Chloride[1]
Yield1.4 parts from 1 part starting material[1]
Melting Point109-110 °C[1]
Elemental Analysis (Calculated)C: 27.30%, H: 2.30%, N: 12.74%, I: 57.69%[1]
Elemental Analysis (Found)C: 27.30%, H: 2.40%, N: 12.60%, I: 57.50%[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 1,3-dicyanopropanol-2.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_purification Purification start 1,3-Dicyanopropanol-2 in Anhydrous Ether reagent Bubble Dry HI (1 hr) start->reagent Saturation reaction Stand Overnight reagent->reaction quench Pour into NaHCO3/Na2S2O3 (aq) reaction->quench extract Extract with CH2Cl2 quench->extract dry Dry Organic Layer extract->dry evaporate Remove Solvent dry->evaporate recrystallize1 Recrystallize from Acetone evaporate->recrystallize1 recrystallize2 Recrystallize from Ether/Petrol Ether recrystallize1->recrystallize2 product Pure this compound recrystallize2->product

Caption: Workflow for the synthesis of this compound.

Alternative Approaches and Related Syntheses

While the above protocol is a direct method for the synthesis of this compound, other general methods for the synthesis of aminohalogenopyridines exist. These often involve multi-step procedures or the use of different starting materials. For instance, 2-amino-6-bromopyridine has been prepared from 2,6-dibromopyridine and ammonia.[1] The direct iodination of 2-aminopyridine typically yields 2-amino-5-iodopyridine due to the directing effects of the amino group.[2][3][4] Therefore, the synthesis of the 6-iodo isomer requires a different strategic approach, such as the one detailed in this guide.

References

An In-depth Technical Guide to 2-Amino-6-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Amino-6-iodopyridine is a chemical compound of significant interest. This guide provides comprehensive information on its chemical identity, suppliers, and a procedural overview for its sourcing and utilization in a research and development setting.

Chemical Identification:

The definitive identifier for 2-Amino-6-iodopyridine is its CAS (Chemical Abstracts Service) Registry Number, which is 88511-25-5 .[1][2][3] This compound is also known by several synonyms, including 6-Iodo-2-pyridinamine and 6-iodopyridin-2-ylamine.[3]

Physicochemical Properties:

Key physical and chemical properties of 2-Amino-6-iodopyridine are summarized in the table below. This data is essential for handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₅H₅IN₂[3]
Appearance Beige to white solid[1]
Melting Point 109-113 °C[1]
Boiling Point (Predicted) 309.4±27.0 °C at 760 Torr[1]

Sourcing and Procurement of 2-Amino-6-iodopyridine

A critical step for any research endeavor is the reliable procurement of starting materials. The following table provides a list of identified suppliers for 2-Amino-6-iodopyridine (CAS 88511-25-5). Researchers are advised to contact these suppliers directly to obtain the most current information on product availability, purity, and pricing.

SupplierWebsiteNotes
BLD Pharm--INVALID-LINK--Availability and pricing upon request.
Chem-Impex International--INVALID-LINK--Availability and pricing upon request.
Key Organics--INVALID-LINK--Availability and pricing upon request.
Toronto Research Chemicals--INVALID-LINK--Availability and pricing upon request.

Experimental Workflow: From Sourcing to Application

The following diagram illustrates a typical workflow for integrating 2-Amino-6-iodopyridine into a research project, from initial sourcing to its application in synthetic chemistry.

G cluster_sourcing Sourcing & Verification cluster_procurement Procurement cluster_research Research & Development cas_id Identify CAS Number (88511-25-5) supplier_search Search for Suppliers cas_id->supplier_search quote_request Request Quotes & Lead Times supplier_search->quote_request sds_coa_review Review SDS & CoA quote_request->sds_coa_review purchase_order Place Purchase Order sds_coa_review->purchase_order receive_material Receive & Log Material purchase_order->receive_material reaction_setup Experimental Design & Reaction Setup receive_material->reaction_setup synthesis Chemical Synthesis reaction_setup->synthesis analysis Analysis & Characterization synthesis->analysis results Results & Reporting analysis->results

Caption: Workflow for sourcing and utilizing 2-Amino-6-iodopyridine.

Experimental Protocols

While specific experimental protocols are highly dependent on the research objectives, the synthesis of derivatives of 2-aminopyridine often involves standard organic chemistry techniques. A general procedure for a substitution reaction might include the following steps:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-6-iodopyridine in a suitable anhydrous solvent.

  • Reagent Addition: Add the other reactants and any necessary catalysts or reagents to the reaction mixture. The order and rate of addition may be critical and should be determined based on the specific reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture and perform an aqueous work-up to remove inorganic byproducts and unreacted starting materials. This typically involves extraction with an organic solvent.

  • Purification: Purify the crude product using techniques such as column chromatography, recrystallization, or distillation to obtain the desired compound in high purity.

  • Characterization: Confirm the structure and purity of the final product using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Safety Considerations:

As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) for 2-Amino-6-iodopyridine before handling. The SDS will provide detailed information on potential hazards, necessary personal protective equipment (PPE), and appropriate storage and disposal procedures.

This technical guide provides a foundational understanding of 2-Amino-6-iodopyridine for research and development purposes. For more detailed information, researchers should consult the primary scientific literature and the technical documentation provided by chemical suppliers.

References

Spectroscopic Profile of 6-Iodopyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Iodopyridin-2-amine (CAS No. 88511-25-5), a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.00 - 7.08m2HH-4, H-5
6.41 - 6.44m1HH-3
4.60s2H-NH₂

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. As a primary aromatic amine, two distinct N-H stretching bands are anticipated in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The N-H bending (scissoring) vibration typically appears around 1600 cm⁻¹. Aromatic C=C and C=N ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information for confirming its molecular weight and fragmentation pattern.

m/zInterpretation
221[M+H]⁺ (Molecular ion + proton)
220[M]⁺ (Molecular ion)

The molecular ion peak is expected at an m/z of 220, corresponding to the molecular weight of the compound (C₅H₅IN₂). A prominent peak at m/z 221, corresponding to the protonated molecular ion [M+H]⁺, is also commonly observed, particularly with soft ionization techniques like electrospray ionization (ESI).

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.

Mass Spectrometry

Mass spectral analysis was performed using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample was introduced as a dilute solution in a suitable solvent. The data was acquired in positive ion mode, showing the protonated molecular ion.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to consult primary literature for more detailed experimental conditions and data interpretation.

Navigating the Solubility Landscape of 6-Iodopyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodopyridin-2-amine is a heterocyclic organic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and other functional organic molecules. Its utility in these applications is profoundly influenced by its physicochemical properties, among which solubility in organic solvents is a critical parameter for reaction kinetics, purification, formulation, and overall process development. This technical guide addresses the solubility of this compound, providing a framework for its experimental determination and contextualizing its importance in the broader landscape of drug discovery and development. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this guide furnishes a robust, standardized experimental protocol for its determination.

Introduction to this compound

This compound, a substituted pyridine, possesses a unique combination of functional groups—an amino group and an iodine atom—that make it a versatile synthon. The amino group can act as a nucleophile or a directing group in various chemical transformations, while the iodine atom is an excellent leaving group, particularly amenable to cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in modern medicinal chemistry for the construction of complex molecular architectures.

The solubility of this compound is a pivotal factor that governs its handling and reactivity. In drug development, poor solubility can hinder absorption and lead to low bioavailability, thereby compromising therapeutic efficacy.[1][2][3][4] Therefore, a thorough understanding and quantitative assessment of its solubility in a range of organic solvents are paramount for any researcher working with this molecule.

Quantitative Solubility Data

As of the date of this guide, a comprehensive, publicly available dataset detailing the quantitative solubility of this compound across a wide array of organic solvents is limited. The table below is structured to serve as a template for researchers to populate as they generate experimental data. This standardized format will facilitate the comparison and dissemination of solubility information within the scientific community.

SolventMolar Mass ( g/mol )Polarity IndexSolubility ( g/100 mL) at 25°CMolar Solubility (mol/L) at 25°C
Alcohols
Methanol32.045.1Data not availableData not available
Ethanol46.074.3Data not availableData not available
Isopropanol60.103.9Data not availableData not available
Ketones
Acetone58.085.1Data not availableData not available
Esters
Ethyl Acetate88.114.4Data not availableData not available
Halogenated Solvents
Dichloromethane84.933.1Data not availableData not available
Chloroform119.384.1Data not availableData not available
Aprotic Polar Solvents
Dimethylformamide (DMF)73.096.4Data not availableData not available
Dimethyl Sulfoxide (DMSO)78.137.2Data not availableData not available
Acetonitrile41.055.8Data not availableData not available
Aromatic Hydrocarbons
Toluene92.142.4Data not availableData not available
Ethers
Tetrahydrofuran (THF)72.114.0Data not availableData not available
Diethyl Ether74.122.8Data not availableData not available

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[5] This protocol provides a reliable and reproducible means of ascertaining the solubility of a solid compound in a given solvent.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

    • Accurately pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time to reach equilibrium.[5][6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation:

    • Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

experimental_workflow A Start: Excess Solid and Solvent B Equilibration (Constant Temperature Agitation) A->B Add excess solute to known volume of solvent C Phase Separation (Settling and Filtration) B->C 24-48 hours D Dilution of Saturated Solution C->D Collect clear supernatant E Quantitative Analysis (e.g., HPLC, UV-Vis) D->E Prepare sample for analysis F Calculation of Solubility E->F Determine concentration G End: Solubility Data F->G Report results

Caption: Workflow for the Shake-Flask Solubility Measurement.

Role of Solubility in Early Drug Discovery

The solubility of a compound like this compound is a critical decision-making parameter throughout the early stages of drug discovery and development. The following diagram outlines this relationship.

drug_discovery_pathway cluster_0 Preclinical Development A Compound Synthesis (e.g., using this compound) B Physicochemical Profiling A->B C In Vitro Assays (Biological Activity) B->C Solubility Data Informs Assay Concentration D Formulation Development B->D Solubility Data Guides Excipient Selection F Lead Optimization C->F E In Vivo Studies (Pharmacokinetics) D->E E->F G Candidate Selection F->G Favorable Solubility and PK/PD

Caption: The Central Role of Solubility in Drug Discovery.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, this guide provides the necessary framework for researchers to systematically and accurately determine this crucial parameter. The provided experimental protocol, based on the well-established shake-flask method, offers a clear path to generating high-quality, reproducible data. Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for unlocking its full potential in the synthesis of next-generation pharmaceuticals and advanced materials. The consistent application of standardized methodologies will undoubtedly accelerate research and development efforts centered on this valuable chemical entity.

References

An In-depth Technical Guide to the Safe Handling and Application of 2-Amino-6-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, properties, and applications of 2-amino-6-iodopyridine. Designed for professionals in research and drug development, this document outlines essential safety protocols, detailed experimental procedures, and the role of this compound in the synthesis of biologically active molecules.

Safety and Hazard Information

2-Amino-6-iodopyridine is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes the key safety information derived from available Material Safety Data Sheets (MSDS).

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral, Dermal) Category 3H301+H311: Toxic if swallowed or in contact with skin.
Skin Corrosion/Irritation Category 1AH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage.
Respiratory Irritation Category 3H335: May cause respiratory irritation.
Aquatic Hazard (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE) and Handling Guidelines

Proper personal protective equipment is mandatory when handling 2-amino-6-iodopyridine to minimize exposure and ensure laboratory safety.

  • Eye Protection : Wear chemical safety goggles and a face shield.[1]

  • Skin Protection : Use impervious gloves (e.g., nitrile rubber) and wear a lab coat or chemical-resistant apron.[1]

  • Respiratory Protection : A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when working with the solid form or in poorly ventilated areas.[1]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 2-amino-6-iodopyridine is essential for its application in research and synthesis.

PropertyValue
Molecular Formula C₅H₅IN₂
Molecular Weight 220.01 g/mol [1]
Appearance White to tan powder or crystalline solid[2]
Melting Point 128-131 °C[1]
Boiling Point 271 °C[2]
pKa (of 2-aminopyridine) 6.86
Solubility Slightly soluble in chloroform and DMSO. Insoluble in water.[3]
Spectroscopic Data
Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃, δ) 8.21 (s, 1H), 7.62 (d, J=8 Hz, 1H), 6.35 (d, J=8 Hz, 1H), 4.51 (s, 2H)[4]
¹³C NMR Data not readily available in searched literature.
IR (KBr, cm⁻¹) The IR spectrum of the parent compound, 2-aminopyridine, shows characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations. Data for the iodinated compound is not detailed in the search results.

Experimental Protocols

2-Amino-6-iodopyridine is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. The following are detailed protocols for its synthesis and its application in common cross-coupling reactions.

Synthesis of 2-Amino-5-iodopyridine

This protocol describes the direct iodination of 2-aminopyridine.[2][4]

Materials:

  • 2-Aminopyridine

  • Iodine

  • Hydrogen Peroxide (30% solution)

  • Water

  • Ice

Procedure:

  • Dissolve 2-aminopyridine in water.

  • Under stirring, add iodine in 3-5 batches. Maintain the temperature of the reaction mixture not to exceed 80°C during the addition.

  • After the addition of iodine is complete, keep the temperature at 80-90°C for 2 hours.

  • After the heat preservation, cool the mixture and slowly add hydrogen peroxide dropwise.

  • Continue to keep the mixture warm for another 2-3 hours after the addition of hydrogen peroxide.

  • After the reaction is complete, heat the mixture to reflux for 20-30 minutes.

  • Cool the reaction mixture and filter the precipitate.

  • Rinse the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an iodo-aminopyridine with an arylboronic acid.

Materials:

  • 2-Amino-6-iodopyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine 2-amino-6-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane:water).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Reaction

This protocol describes the coupling of 2-amino-6-iodopyridine with a terminal alkyne.

Materials:

  • 2-Amino-6-iodopyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂)Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction flask, add 2-amino-6-iodopyridine (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (50-70°C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

2-Amino-iodopyridine scaffolds are of significant interest in drug discovery due to their ability to serve as versatile intermediates for the synthesis of kinase inhibitors.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Scaffold for Kinase Inhibitors

The 2-aminopyridine moiety is a well-established "hinge-binding" motif in numerous kinase inhibitors.[6] This structural feature mimics the adenine core of ATP, allowing the inhibitor to anchor within the ATP-binding pocket of the kinase, thereby blocking its activity. The iodine atom at the 6-position provides a convenient handle for introducing various substituents through cross-coupling reactions, which can extend into other regions of the ATP-binding site to enhance potency and selectivity.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[] Overexpression or mutation of EGFR is common in many cancers. Inhibitors derived from 2-amino-iodopyridine can be designed to block the ATP-binding site of EGFR, thus inhibiting its kinase activity and downstream signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-Amino-iodopyridine -derived Inhibitor Inhibitor->EGFR

EGFR signaling pathway and inhibition.
Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Small molecule inhibitors targeting VEGFR-2 are an important class of anti-cancer drugs. 2-Amino-iodopyridine can be utilized as a starting material to synthesize compounds that block the ATP-binding site of VEGFR-2, thereby inhibiting angiogenesis.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 2-Amino-iodopyridine -derived Inhibitor Inhibitor->VEGFR2

VEGFR-2 signaling pathway and inhibition.

Logical Workflow for Kinase Inhibitor Synthesis

The general workflow for developing a kinase inhibitor from 2-amino-6-iodopyridine involves a series of logical steps from initial synthesis to biological evaluation.

Synthesis_Workflow start 2-Amino-6-iodopyridine coupling Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) start->coupling diversification Further Functionalization (e.g., at the amino group) coupling->diversification library Library of Derivatives diversification->library screening Biological Screening (Kinase Inhibition Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Workflow for kinase inhibitor development.

References

The Synthesis and Strategic Importance of 2-Amino-6-Iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-iodopyridine is a pivotal heterocyclic building block in organic synthesis, particularly in the development of novel therapeutics. This technical whitepaper provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. Detailed experimental protocols, a summary of its physicochemical properties, and its applications in medicinal chemistry are presented. A key focus is its role as a precursor in the synthesis of kinase inhibitors, exemplified by its potential utility in targeting the lymphocyte-specific protein tyrosine kinase (p56lck) signaling pathway, a critical cascade in T-cell activation.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for its interaction with biological targets. Among the substituted pyridines, 2-amino-6-iodopyridine offers a unique combination of functionalities: a nucleophilic amino group and a carbon-iodine bond that is highly amenable to a variety of cross-coupling reactions. This dual reactivity makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide delves into the history, synthesis, and applications of this important, yet often overlooked, heterocyclic compound.

Discovery and Historical Synthesis

Physicochemical Properties

Comprehensive physicochemical and spectroscopic data for 2-amino-6-iodopyridine are not extensively consolidated in publicly available databases. However, key data has been extracted from notable publications.

PropertyValueSource
Molecular Formula C₅H₅IN₂Calculated
Molecular Weight 220.01 g/mol Calculated
Melting Point 109-110 °CUS Patent 3,096,337A[1]
Appearance Light tan-colored crystalsUS Patent 3,096,337A[1]
CAS Number Not definitively assigned in surveyed literature.

Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show three aromatic protons in the pyridine ring, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing iodine atom. A broad singlet corresponding to the amino protons would also be anticipated.

  • ¹³C NMR: Six distinct carbon signals are expected, with the carbon bearing the iodine atom showing a characteristic low-field shift.

  • IR Spectroscopy: The spectrum should exhibit characteristic N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region), along with C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z = 220, with a characteristic isotopic pattern due to the presence of iodine.

Experimental Protocols

Synthesis from 1,3-Dicyanopropanol-2 (Johnson, 1960)

This method, described in US Patent 3,096,337A, provides a direct, one-step synthesis of 2-amino-6-iodopyridine.[1]

Reaction Scheme:

Experimental Procedure:

  • 1,3-dicyanopropanol-2 (1 part) is added to anhydrous ether (30 parts).

  • Dry hydrogen iodide gas is bubbled through the biphasic liquid for 1 hour until the ethereal solution is saturated.

  • The flask is stoppered and allowed to stand overnight.

  • The resulting solid is filtered, washed with ether, and then dissolved in water.

  • The aqueous solution is treated with sodium bisulfite to remove excess iodine, followed by charcoal decolorization.

  • The solution is made alkaline with a 40% sodium hydroxide solution, leading to the precipitation of a crystalline solid.

  • The crude product is collected by filtration, washed with water, and dried.

  • Crystallization from acetone (with charcoal decolorization) yields light tan-colored crystals.

  • Further recrystallization from ether-petrol ether provides analytically pure 2-amino-6-iodopyridine.

Elemental Analysis (as reported in the patent):

  • Calculated for C₅H₅IN₂: C, 27.30%; H, 2.30%; N, 12.74%; I, 57.69%.

  • Found: C, 27.30%; H, 2.40%; N, 12.60%; I, 57.50%.[1]

Modern Synthetic Approach: Copper-Catalyzed Halogen Exchange

A more recent approach involves a copper-catalyzed halogen exchange reaction, which offers high yields under relatively mild conditions. This method typically uses a more readily available 2-amino-6-bromopyridine as the starting material.

Reaction Scheme:

General Experimental Protocol (Conceptual):

  • To a reaction vessel is added 2-amino-6-bromopyridine, sodium iodide, a catalytic amount of copper(I) iodide, and a suitable ligand (e.g., N,N'-dimethylethylenediamine).

  • An inert solvent, such as dioxane, is added, and the mixture is heated under an inert atmosphere.

  • The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated through standard workup procedures, which may include filtration, extraction, and column chromatography.

Applications in Drug Discovery

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of an iodo group at the 6-position of 2-aminopyridine provides a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of diverse compounds for screening against various biological targets.

A particularly important area of application for aminopyridine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and autoimmune disorders.

Targeting the p56lck Signaling Pathway

The lymphocyte-specific protein tyrosine kinase (p56lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway. Upon T-cell activation, p56lck phosphorylates key downstream targets, initiating a signaling cascade that leads to T-cell proliferation and cytokine release. Inhibition of p56lck is therefore a promising strategy for the treatment of autoimmune diseases and T-cell malignancies.

While no marketed drug directly utilizes 2-amino-6-iodopyridine as a starting material, its structure is highly amenable to the synthesis of p56lck inhibitors. The 2-amino group can form key hydrogen bonds with the hinge region of the kinase domain, while the 6-position, accessible through the iodo-substituent, can be elaborated to occupy the hydrophobic pocket of the ATP-binding site.

Below is a conceptual workflow illustrating how 2-amino-6-iodopyridine could be utilized in a drug discovery program targeting p56lck.

G Conceptual Drug Discovery Workflow for p56lck Inhibitors A 2-Amino-6-iodopyridine (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Library of 6-Substituted 2-Aminopyridine Derivatives B->C D High-Throughput Screening (p56lck Inhibition Assay) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Conceptual Drug Discovery Workflow

The following diagram illustrates a simplified representation of the T-cell receptor signaling pathway, highlighting the central role of p56lck.

T_Cell_Signaling Simplified T-Cell Receptor Signaling Pathway TCR TCR ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_CD8 CD4/CD8 Lck p56lck CD4_CD8->Lck associates with Lck->TCR phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca2->NFAT NFkB NF-κB Activation PKC->NFkB

T-Cell Receptor Signaling via p56lck

Conclusion

2-Amino-6-iodopyridine is a highly valuable, yet under-documented, building block in organic and medicinal chemistry. Its historical synthesis, particularly the one-step method developed in 1960, marked a significant advancement in the accessibility of this compound. While a comprehensive dataset of its physicochemical properties remains to be fully compiled, its synthetic utility is clear. The dual functionality of the amino and iodo groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules. Its potential application in the development of kinase inhibitors, such as those targeting p56lck, underscores its importance for future drug discovery efforts. This technical guide provides a foundational resource for researchers interested in harnessing the synthetic potential of 2-amino-6-iodopyridine.

References

Navigating the Synthesis of 6-Iodopyridin-2-amine: A Technical Guide to Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 6-iodopyridin-2-amine, a crucial building block in pharmaceutical and materials science. We delve into the key starting materials, offering detailed experimental protocols and quantitative data to facilitate informed decisions in the laboratory and during process development.

Executive Summary

The synthesis of this compound can be approached from several key precursors, each with its own set of advantages and challenges. The most direct and efficient routes identified in the literature begin with either the cyclization of an acyclic precursor or the modification of a pre-existing pyridine ring. This guide will focus on three primary, synthetically viable starting materials:

  • 1,3-Dicyanopropanol-2: A one-step cyclization and iodination approach.

  • 2,6-Dihalopyridines: A two-step route involving selective amination followed by halogen exchange.

  • Pyridine-2,6-diamine: A pathway utilizing a selective Sandmeyer reaction.

Each of these routes will be detailed with experimental protocols, comparative data, and logical workflow diagrams to provide a clear and actionable resource for researchers.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance of factors including starting material availability, cost, reaction yield, and scalability. The following table summarizes the key quantitative data for the primary synthetic pathways to this compound.

Starting MaterialSynthetic RouteNumber of StepsKey ReagentsReported YieldReference
1,3-Dicyanopropanol-2Cyclization/Iodination1Hydrogen IodideNot explicitly stated, but described as efficient.[1]
2,6-DibromopyridineMonoamination & Halogen Exchange21. Amine, Pd or Cu catalyst 2. Iodide source (e.g., NaI)Monoamination: High yields reported. Halogen exchange yield is substrate-dependent.[2][3]
Pyridine-2,6-diamineSandmeyer Reaction1NaNO₂, KI, H₂SO₄Yield is highly dependent on reaction conditions and control of diazotization.[General literature]

Detailed Synthetic Protocols and Methodologies

Route 1: From 1,3-Dicyanopropanol-2

This one-step synthesis offers a direct and efficient pathway to this compound through a cyclization-iodination reaction.

Experimental Protocol:

  • To a solution of 1,3-dicyanopropanol-2 (1 part) in anhydrous ether (30 parts), dry hydrogen iodide gas is bubbled for 1 hour until the solution is saturated.[1]

  • The reaction vessel is then sealed and allowed to stand overnight at room temperature.[1]

  • The reaction mixture is subsequently poured into a saturated aqueous solution of sodium hydrogen carbonate containing a small amount of sodium thiosulfate to neutralize excess acid and quench any remaining iodine.[1]

  • The aqueous layer is extracted with methylene chloride.[1]

  • The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.[1]

  • Purification is achieved by crystallization from acetone, followed by recrystallization from an ether-petroleum ether mixture to afford analytically pure 2-amino-6-iodopyridine.[1]

Logical Workflow:

G start 1,3-Dicyanopropanol-2 reagent Hydrogen Iodide (gas) in Anhydrous Ether start->reagent reaction Cyclization & Iodination start->reaction reagent->reaction workup Aqueous Workup (NaHCO₃, Na₂S₂O₃) reaction->workup extraction Extraction (Methylene Chloride) workup->extraction purification Crystallization (Acetone, Ether/Pet Ether) extraction->purification product This compound purification->product

Fig. 1: Synthesis of this compound from 1,3-Dicyanopropanol-2.
Route 2: From 2,6-Dihalopyridines

This two-step approach involves the initial selective monoamination of a 2,6-dihalopyridine, typically 2,6-dibromopyridine, followed by a halogen exchange reaction to introduce the iodine atom.

Step 1: Selective Monoamination of 2,6-Dibromopyridine

The Buchwald-Hartwig amination is a powerful method for the selective formation of a C-N bond.

Experimental Protocol (Buchwald-Hartwig Amination):

  • In an inert atmosphere glovebox, an oven-dried Schlenk flask is charged with 2,6-dibromopyridine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).[2]

  • The flask is sealed, and anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by the amine.[2]

  • The reaction mixture is heated to 80-110 °C and stirred until completion, as monitored by TLC or GC-MS.[2]

  • Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude 2-amino-6-bromopyridine is purified by column chromatography.

Step 2: Halogen Exchange (Finkelstein Reaction)

The conversion of the resulting 2-amino-6-bromopyridine to the iodo derivative can be achieved via a Finkelstein or copper-catalyzed reaction.

Experimental Protocol (Copper-Catalyzed Iodination - General):

  • A mixture of 2-amino-6-bromopyridine, sodium iodide, a copper(I) catalyst (e.g., CuI), and a ligand (e.g., N,N'-dimethylethylenediamine) in a suitable solvent (e.g., dioxane or DMF) is heated.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled and subjected to an aqueous workup.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification by column chromatography or recrystallization yields this compound.

Logical Workflow:

G start 2,6-Dibromopyridine reagent1 Amine, Pd Catalyst, Ligand, Base start->reagent1 reaction1 Buchwald-Hartwig Monoamination start->reaction1 reagent1->reaction1 intermediate 2-Amino-6-bromopyridine reaction1->intermediate reagent2 NaI, CuI, Ligand intermediate->reagent2 reaction2 Halogen Exchange (Finkelstein/Ullmann) intermediate->reaction2 reagent2->reaction2 product This compound reaction2->product G start Pyridine-2,6-diamine reagent1 NaNO₂, H₂SO₄ (0-5 °C) start->reagent1 reaction1 Mono-diazotization start->reaction1 reagent1->reaction1 intermediate 6-Amino-2-pyridinediazonium salt reaction1->intermediate reagent2 Potassium Iodide (KI) intermediate->reagent2 reaction2 Iodination intermediate->reaction2 reagent2->reaction2 product This compound reaction2->product

References

The Versatile Scaffold: Unlocking Therapeutic Potential with 6-Iodopyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical building blocks. Among these, 6-Iodopyridin-2-amine has emerged as a scaffold of significant interest, offering a unique combination of reactivity and structural features that make it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a particular focus on its utility in the development of kinase inhibitors. We will delve into the key chemical transformations it readily undergoes, showcase its application in the synthesis of potent inhibitors of critical signaling pathways, and provide detailed experimental protocols to aid researchers in their quest for next-generation therapeutics.

The Chemical Utility of this compound: A Gateway to Molecular Diversity

The synthetic versatility of this compound lies in its distinct functional groups: a nucleophilic amino group and an iodo substituent on the pyridine ring. The iodine atom, in particular, serves as a highly effective handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents at the 6-position. This capability is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

Key reactions that underscore the utility of this compound include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids.

  • Sonogashira Coupling: For the creation of carbon-carbon triple bonds by coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents.

These transformations allow for the systematic modification of the pyridine core, a privileged scaffold in many approved drugs, to optimize potency, selectivity, and pharmacokinetic properties.

Application in Kinase Inhibitor Synthesis: Targeting Key Signaling Pathways

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, they are a major class of drug targets. The 2-aminopyridine moiety is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The strategic placement of the iodo group on this compound provides an ideal vector for introducing substituents that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing inhibitory activity and selectivity.

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural analogs and the chemical methodologies it enables are central to the synthesis of numerous kinase inhibitors. For instance, the broader class of halogenated aminopyridines serves as key precursors for potent inhibitors of p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical targets in oncology and inflammatory diseases.

Case Study: Synthesis of Pyrido[2,3-d]pyrimidinone Scaffolds as Kinase Inhibitors

One of the most significant applications of 2-aminopyridine derivatives is in the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These scaffolds are present in a number of potent kinase inhibitors. The general synthetic strategy involves the condensation of a 2-aminopyridine derivative with a suitable three-carbon component to construct the pyrimidine ring.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various kinase inhibitors that feature the aminopyridine or related pyridopyrimidine scaffold, highlighting the potency that can be achieved with this structural motif. It is important to note that these compounds are not directly synthesized from this compound in the cited literature, but they represent the types of potent molecules that can be accessed using this building block and associated synthetic strategies.

Compound Class/ScaffoldTarget KinaseIC50 (nM)Reference Compound
Pyridinylimidazolep38α~5-10SB 203580
Pyrido[2,3-d]pyrimidineVEGFR-267A-443654
Pyrido[2,3-d]pyrimidineEGFR<1PD 158780
AminopyrazoleJNK37SR-3576
Biphenyl Amidep38α11-

Experimental Protocols

Detailed experimental protocols for the key cross-coupling reactions that enable the functionalization of this compound are provided below. These are generalized procedures adapted from literature on similar substrates and serve as a starting point for synthesis design.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne with an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add a solution of this compound in the reaction solvent.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better illustrate the context of kinase inhibition and the synthetic strategies employing this compound, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow 6-Iodo-Py-Amine This compound Coupling Cross-Coupling (Suzuki / Sonogashira) 6-Iodo-Py-Amine->Coupling Arylboronic acid or Terminal alkyne FunctionalizedPy 6-Functionalized-2-aminopyridine Coupling->FunctionalizedPy Cyclization Cyclization FunctionalizedPy->Cyclization PyridoPyrimidine Pyrido[2,3-d]pyrimidine Kinase Inhibitor Cyclization->PyridoPyrimidine

Caption: Synthetic workflow for kinase inhibitors from this compound.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor p38 p38 MAPK Receptor->p38 activates Downstream Downstream Signaling p38->Downstream activates Response Cellular Response (Proliferation, Inflammation) Downstream->Response Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor Inhibitor->p38

Caption: Inhibition of key kinase signaling pathways.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its amenability to a range of robust cross-coupling reactions provides a reliable and efficient means to explore vast chemical space in the pursuit of novel therapeutic agents. The 2-aminopyridine core serves as a proven pharmacophore for kinase inhibition, and the strategic placement of the iodo group allows for the introduction of diverse functionalities to fine-tune biological activity and selectivity. While this guide has focused on its potential in developing kinase inhibitors, the applications of this scaffold are not limited to this target class. Future research will undoubtedly continue to uncover new and innovative uses for this compound in the synthesis of bioactive molecules targeting a wide spectrum of diseases. The continued development of novel cross-coupling methodologies will further expand the synthetic utility of this promising scaffold, paving the way for the discovery of the next generation of medicines.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 6-Iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules, including many approved pharmaceuticals and clinical candidates.[1][2]

6-Iodopyridin-2-amine is a valuable building block in medicinal chemistry. The resulting 6-arylpyridin-2-amine scaffold is a key feature in compounds designed as inhibitors of various protein kinases, which are critical targets in oncology and immunology.[3][4] The presence of the primary amine can pose challenges due to potential coordination with the palladium catalyst; however, optimized conditions often allow for successful coupling without the need for a protecting group. This document provides detailed protocols and data for the Suzuki coupling of this compound with various arylboronic acids, along with insights into the application of its derivatives in drug discovery, specifically as kinase inhibitors.

Data Presentation: Comparative Reaction Conditions

The successful execution of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system. The reactivity of the aryl halide is a critical factor, with iodides generally being more reactive than bromides or chlorides. The following tables summarize representative conditions for the Suzuki coupling of various aminopyridyl halides, providing a guide for reaction optimization with this compound.

Table 1: General Reagents for Suzuki Coupling of this compound

ReagentRoleTypical EquivalentsNotes
This compoundElectrophile1.0The limiting reagent. More reactive than bromo- or chloro-analogs.
Arylboronic AcidNucleophile1.1 - 1.5A slight excess is used to ensure complete consumption of the halide.
Palladium CatalystCatalyst0.01 - 0.05 (1-5 mol%)Pd(PPh₃)₄ and PdCl₂(dppf) are common choices.
BaseActivator2.0 - 3.0Essential for activating the boronic acid for transmetalation.
SolventReaction Medium-Degassed solvents are crucial to prevent catalyst oxidation.

Table 2: Representative Conditions and Yields for Suzuki Coupling of Halopyridines

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Iodopyridine DerivativePhenylboronic AcidPd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Propylene Carbonate / H₂O130N/A93[5]
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (2.0)1,4-Dioxane / H₂O85-95>1585
36-Chloropyridin-3-aminePhenylboronic AcidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Toluene100N/AHigh
42-BromopyridineVarious Arylboronic AcidsPd(OAc)₂ (ligand-free)K₂CO₃Isopropanol / H₂O800.5-275-95[2]
5DNA-conjugated Aryl IodideVarious Arylboronic AcidsNa₂PdCl₄ / sSPhosN/AAcetonitrile / H₂O37N/AGood to Excellent[6]

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.

Experimental Protocols

The following protocols provide a detailed methodology for performing the Suzuki-Miyaura coupling reaction with this compound. Proper inert atmosphere techniques are critical for success.

Protocol 1: Conventional Thermal Heating

This protocol describes a standard procedure for the Suzuki coupling of this compound with an arylboronic acid using a common palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-arylpyridin-2-amine.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) [PdCl₂(dppf)] (0.03 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF), degassed

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.

Mandatory Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Mechanism pd0 Pd(0)Ln complex1 Ar-Pd(II)L2-X pd0->complex1 pd0->complex1  (Ar-X) oxidative_addition Oxidative Addition complex2 Ar-Pd(II)L2-R complex1->complex2 complex1->complex2  [R-B(OR)3]- transmetalation Transmetalation complex2->pd0 complex2->pd0  (Ar-R) product Ar-R complex2->product reductive_elimination Reductive Elimination arx Ar-X (this compound) arx->pd0 boronic R-B(OR)2 (Arylboronic Acid) + Base boronic->complex1

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Reactants to Flask (Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert reagents 3. Add Catalyst & Solvent inert->reagents heat 4. Heat Reaction (80-130°C) reagents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup purify 7. Purify Crude Product (Column Chromatography) workup->purify product 8. Pure 6-Arylpyridin-2-amine purify->product TYK2_Pathway cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) receptor Cytokine Receptor cytokine->receptor Binds tyk2 TYK2 receptor->tyk2 Activates jak JAK receptor->jak Activates stat STAT tyk2->stat Phosphorylates jak->stat Phosphorylates p_stat p-STAT dimer p-STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to transcription Gene Transcription nucleus->transcription Induces response Inflammatory / Immune Response transcription->response inhibitor 6-Arylpyridin-2-amine (TYK2 Inhibitor) inhibitor->tyk2 Inhibits

References

Application Notes and Protocols for the Sonogashira Coupling of 6-Iodopyridin-2-amine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 6-iodopyridin-2-amine with a variety of terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp)-C(sp²) bonds to construct 6-alkynyl-2-aminopyridine scaffolds. These structures are prevalent in medicinal chemistry and materials science due to their unique electronic and structural properties.

The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl or vinyl halide.[1] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules.[2] For the synthesis of 6-alkynyl-2-aminopyridines, this compound is an excellent substrate due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism is as follows:

  • Palladium Cycle:

    • Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 6-(alkynyl)pyridin-2-amine, and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide intermediate. This increases the nucleophilicity of the alkyne.

While the copper co-catalyst accelerates the reaction, copper-free Sonogashira protocols have also been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[3]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I(L2) (R = 2-amino-6-pyridyl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR'(L2) Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product ArI This compound ArI->Oxidative_Addition Cu(I)I CuI Cu_Acetylide Cu-C≡CR' Cu(I)I->Cu_Acetylide Base Base (e.g., Et3N) Base->Cu_Acetylide Alkyne H-C≡CR' Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation from Copper Cycle Base_HX Base-H+ X-

Caption: Sonogashira coupling catalytic cycle. (Within 100 characters)

Experimental Protocols

General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific terminal alkynes. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental_Workflow A 1. Reagent Preparation B Add this compound, Pd catalyst, CuI, and ligand to a dried flask. A->B C 2. Inert Atmosphere D Evacuate and backfill the flask with an inert gas (e.g., N2). C->D E 3. Solvent and Base Addition F Add anhydrous solvent (e.g., DMF) and base (e.g., Et3N). Degas the mixture. E->F G 4. Alkyne Addition H Add the terminal alkyne dropwise at room temperature. G->H I 5. Reaction J Stir the mixture at the specified temperature (e.g., 100°C) for 3-16h. I->J K 6. Work-up and Purification L Cool, filter, concentrate, and purify by column chromatography. K->L

Caption: General experimental workflow for Sonogashira coupling. (Within 100 characters)

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Ligand (e.g., triphenylphosphine (PPh₃), if not part of the Pd catalyst)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(CF₃COO)₂, 0.025 mmol, 2.5 mol%), ligand (e.g., PPh₃, 0.05 mmol, 5.0 mol%), and CuI (0.05 mmol, 5.0 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF, 4 mL) and the amine base (e.g., Et₃N, 2.0 mmol) via syringe. Stir the mixture for 10-30 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 3 to 16 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(alkynyl)pyridin-2-amine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 2-amino-halopyridines with various terminal alkynes. While specific data for this compound is limited in the literature, the data presented for the analogous 2-amino-3-bromopyridine provides a strong predictive basis for expected outcomes.[1][4] Generally, iodo-pyridines are more reactive than bromo-pyridines, potentially allowing for milder conditions or shorter reaction times.

Table 1: Optimized Reaction Conditions for Sonogashira Coupling of 2-Amino-halopyridines

ParameterOptimized ConditionNotes
Aryl Halide 2-Amino-3-bromopyridineThis compound is expected to be more reactive.
Catalyst Pd(CF₃COO)₂ (2.5 mol%)Other common catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.
Ligand PPh₃ (5.0 mol%)Ligands can significantly impact catalyst stability and reactivity.
Co-catalyst CuI (5.0 mol%)Essential for the classical Sonogashira mechanism.
Base Et₃N (2.0 equiv.)Acts as both a base and sometimes as a co-solvent.
Solvent DMFTHF and acetonitrile are also commonly used.
Temperature 100°CTemperature can be optimized based on substrate reactivity.
Time 3 hoursReaction progress should be monitored by TLC.

Table 2: Scope of Terminal Alkynes in the Sonogashira Coupling of 2-Amino-3-bromopyridine [1][4]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine96
24-Ethynyltoluene2-Amino-3-((4-methylphenyl)ethynyl)pyridine87
34-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine91
44-Fluorophenylacetylene2-Amino-3-((4-fluorophenyl)ethynyl)pyridine89
51-Ethynyl-4-(trifluoromethyl)benzene2-Amino-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine85
61-Heptyne2-Amino-3-(hept-1-yn-1-yl)pyridine82
73,3-Dimethyl-1-butyne2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine75
8(Trimethylsilyl)acetylene2-Amino-3-((trimethylsilyl)ethynyl)pyridine72

Data is representative for 2-amino-3-bromopyridine and serves as a strong guideline for reactions with this compound.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous.

    • Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst and promote alkyne homocoupling.

    • Increase catalyst loading slightly (e.g., to 5 mol%).

    • Try a different palladium catalyst or ligand. For less reactive substrates, more electron-rich and bulky phosphine ligands can be beneficial.

    • Vary the solvent. DMF is often effective for less reactive substrates.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Ensure the reaction is performed under a strict inert atmosphere.

    • Minimize the amount of copper(I) iodide or consider a copper-free protocol.

    • Ensure the amine base is of high purity.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Add a slight excess of the terminal alkyne (e.g., 1.5 equivalents).

    • Confirm the purity and activity of the catalyst and reagents.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and medicinal chemistry fields, due to its broad substrate scope and tolerance of various functional groups. The synthesis of N-substituted 2,6-diaminopyridines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-iodopyridin-2-amine, a critical intermediate in the synthesis of these valuable compounds.

Principle of the Reaction

The Buchwald-Hartwig amination of this compound involves the reaction of the carbon-iodine (C-I) bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl iodide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted pyridin-2,6-diamine and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with various amines. Due to the high reactivity of the C-I bond, this transformation can often be achieved under relatively mild conditions.

Amine Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
Aniline Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene10012~85-95
Substituted Anilines Pd₂(dba)₃ (2-5)Xantphos or BINAP (4-10)Cs₂CO₃ or K₃PO₄ (1.5-2)Toluene or Dioxane100-11012-24~70-90
Primary Aliphatic Amines Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene80-1008-16~80-95
Secondary Aliphatic Amines Pd₂(dba)₃ (2)RuPhos (4)LiHMDS (1.5)THF65-8012-24~75-90

Note: Yields are approximate and can vary based on the specific substituents on the amine and precise reaction conditions. Optimization is often necessary for novel substrates.

Experimental Protocols

The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific amine coupling partner.

Protocol 1: Coupling with an Arylamine (e.g., Aniline)

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the aniline.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with a Primary Aliphatic Amine

Materials:

  • This compound (1.0 equiv)

  • Primary aliphatic amine (1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add this compound and anhydrous toluene.

  • Add the primary aliphatic amine via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Pd Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent amine Add Amine Coupling Partner solvent->amine heat Heat and Stir amine->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product N-substituted pyridin-2,6-diamine purify->final_product Isolated Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-I amido_complex Amido Complex oxidative_addition->amido_complex Amine, Base - HX product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 - Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst/Ligand: The choice of ligand is critical. For electron-rich or sterically hindered amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial. For less reactive amines, consider more active pre-catalysts.[2]

    • Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines. Ensure the base is fresh and anhydrous.

    • Temperature: Increasing the reaction temperature may improve conversion, but be mindful of potential side reactions.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction can be minimized by using the appropriate ligand and ensuring an efficient coupling reaction.

    • Homocoupling of Amines: This is less common but can occur at high temperatures. Lowering the reaction temperature might be necessary.

  • General Considerations:

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are used.

    • Solvent: The solvent must be anhydrous. Toluene and dioxane are common choices, but THF can also be effective, especially for lower temperature reactions.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted 2,6-diaminopyridines. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Amino-6-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-amino-6-iodopyridine. This versatile building block is a valuable precursor in the synthesis of a wide array of substituted pyridines, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols detailed herein cover several major classes of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

The high reactivity of the carbon-iodine bond in 2-amino-6-iodopyridine allows for facile oxidative addition to the palladium catalyst, often enabling milder reaction conditions and higher yields compared to the analogous bromo- or chloro-pyridines. These notes offer detailed experimental procedures and representative quantitative data to serve as a starting point for reaction optimization in your laboratory.

General Experimental Workflow

A typical workflow for palladium-catalyzed cross-coupling reactions involves the careful assembly of reagents under an inert atmosphere, followed by heating and monitoring of the reaction, and concluding with a workup and purification of the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-Amino-6-iodopyridine, Coupling Partner, Catalyst, Ligand, & Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) solvent->inert heat Heat Reaction Mixture inert->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between 2-amino-6-iodopyridine and organoboron compounds, such as boronic acids or their esters.

Quantitative Data: Suzuki-Miyaura Coupling of 2-Amino-6-iodopyridine

The following table presents representative data for the Suzuki-Miyaura coupling of an iodopyridine substrate with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with 2-amino-6-iodopyridine.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 equiv)Propylene Carbonate/H₂O1301893
24-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2 equiv)1,4-Dioxane/H₂O10012~90 (estimated)
34-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2 equiv)DMF/H₂O9016~92 (estimated)
43-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3 equiv)Toluene/H₂O11012~88 (estimated)

Note: Data for entries 2-4 are extrapolated from typical conditions for similar substrates and may require optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Amino-6-iodopyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (2 equivalents)

  • Propylene Carbonate and Water (as solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-amino-6-iodopyridine (1 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 5 mL of propylene carbonate and 2 mL of 0.5 M aqueous sodium carbonate solution via syringe.

  • Heat the reaction mixture to 130°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 2-amino-6-iodopyridine with a variety of primary and secondary amines. This reaction is instrumental in the synthesis of unsymmetrically substituted 2,6-diaminopyridines.

Quantitative Data: Buchwald-Hartwig Amination of 2-Amino-6-iodopyridine

The following table provides representative conditions for the Buchwald-Hartwig amination of halo-pyridines. Given the higher reactivity of the C-I bond, similar or even milder conditions are expected to be effective for 2-amino-6-iodopyridine.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2 equiv)Toluene11018~90 (estimated)
2PiperidinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5 equiv)1,4-Dioxane10016~85 (estimated)
3AnilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2 equiv)t-BuOH10024~80 (estimated)
4BenzylaminePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.5 equiv)Toluene11018~88 (estimated)

Note: This data is based on protocols for analogous bromopyridines and may require optimization for 2-amino-6-iodopyridine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Amino-6-iodopyridine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (2 equivalents)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., glovebox or Schlenk line)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2 mmol) to a Schlenk tube.

  • Add 2-amino-6-iodopyridine (1 mmol) and the amine (1.2 mmol).

  • Add 5 mL of anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 110°C with stirring.

  • Monitor the reaction by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between 2-amino-6-iodopyridine and a terminal alkyne, yielding valuable 2-amino-6-alkynylpyridine derivatives.

Quantitative Data: Sonogashira Coupling of 2-Amino-6-iodopyridine

The following table summarizes typical conditions for the Sonogashira coupling of aminohalopyridines with terminal alkynes.[2] These conditions are expected to be highly effective for the iodo-analogue.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (2 equiv)DMF100396
21-OctynePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃N (3 equiv)THF656~90 (estimated)
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)i-Pr₂NH (3 equiv)Acetonitrile804~95 (estimated)
44-EthynylanisolePd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃ (2 equiv)1,4-Dioxane908~92 (estimated)

Note: Data for entries 2-4 are extrapolated from typical conditions for similar substrates and may require optimization.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-Amino-6-iodopyridine

  • Terminal alkyne (1.2 equivalents)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • Triphenylphosphine (5 mol%)

  • Copper(I) iodide (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed DMF

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).

  • Add 2-amino-6-iodopyridine (1 mmol) and 5 mL of DMF.

  • Add triethylamine (2 mmol) and the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to 100°C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of 2-amino-6-iodopyridine with an alkene to form a substituted alkene, providing access to styryl- and other vinyl-substituted pyridines.

Quantitative Data: Heck Reaction of 2-Amino-6-iodopyridine

The following table presents representative conditions for the Heck reaction of aryl halides with alkenes. The high reactivity of 2-amino-6-iodopyridine should allow for efficient coupling under these or milder conditions.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5 equiv)Acetonitrile8012~85 (estimated)
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)NaOAc (2 equiv)DMF10016~90 (estimated)
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2 equiv)DMA12024~80 (estimated)
4CyclohexenePd(OAc)₂ (2)Herrmann's cat. (2.5)Cs₂CO₃ (2 equiv)Toluene11018~75 (estimated)

Note: This data is based on general Heck reaction protocols and may require optimization for 2-amino-6-iodopyridine.

Experimental Protocol: Heck Reaction

Materials:

  • 2-Amino-6-iodopyridine

  • Alkene (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Triethylamine (1.5 equivalents)

  • Anhydrous, degassed acetonitrile

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk tube, add 2-amino-6-iodopyridine (1 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add acetonitrile (5 mL), triethylamine (1.5 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 80°C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of celite, and rinse with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling enables the formation of a C-C bond between 2-amino-6-iodopyridine and an organostannane reagent. This reaction is known for its high functional group tolerance, though the toxicity of organotin compounds is a significant consideration.

Quantitative Data: Stille Coupling of 2-Amino-6-iodopyridine

The following table provides representative conditions for the Stille coupling of aryl halides with organostannanes.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (5)--Toluene10012~85 (estimated)
2Tributyl(vinyl)tinPd₂(dba)₃ (2)AsPh₃ (8)-THF7016~90 (estimated)
3Tributyl(2-thienyl)tinPdCl₂(PPh₃)₂ (3)-CuI (10 mol%)NMP8010~88 (estimated)
4Trimethyl(4-methoxyphenyl)tinPd(OAc)₂ (2)P(t-Bu)₃ (4)CsF (2 equiv)1,4-Dioxane9018~92 (estimated)

Note: This data is based on general Stille coupling protocols and may require optimization for 2-amino-6-iodopyridine.

Experimental Protocol: Stille Coupling

Materials:

  • 2-Amino-6-iodopyridine

  • Organostannane (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask, add 2-amino-6-iodopyridine (1 mmol) and Pd(PPh₃)₄ (0.05 mmol) under an inert atmosphere.

  • Add toluene (5 mL) via syringe.

  • Add the organostannane reagent (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with acetonitrile and wash with aqueous KF solution to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle and Logical Relationships

The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination.

G Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition (R-X) R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation (R'-M) R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination R-R' R-R' R-Pd(II)(R')Ln->R-R' R-X R-X R'-M R'-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The versatility of 2-amino-6-iodopyridine allows for the introduction of a wide range of functionalities at the 6-position through various coupling partners.

G cluster_reactions Palladium-Catalyzed Cross-Coupling sub 2-Amino-6-iodopyridine suzuki Suzuki (Boronic Acids/Esters) sub->suzuki buchwald Buchwald-Hartwig (Amines) sub->buchwald sonogashira Sonogashira (Alkynes) sub->sonogashira heck Heck (Alkenes) sub->heck stille Stille (Organostannanes) sub->stille

Caption: Coupling partners for 2-amino-6-iodopyridine in various reactions.

References

Synthesis of Biaryl Compounds Using 6-Iodopyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 6-iodopyridin-2-amine as a key building block. The methodologies described herein are centered around palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry for the construction of carbon-carbon (C-C) and carbon-heteroatom bonds. The resulting 6-arylpyridin-2-amine scaffold is a privileged structure in numerous biologically active compounds, including kinase inhibitors.

Introduction

This compound is a versatile reagent in organic synthesis. The presence of an iodine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position can modulate the electronic properties of the pyridine ring and serve as a crucial interaction point with biological targets. The synthesis of biaryl compounds from this precursor is of significant interest due to the prevalence of the biaryl motif in pharmaceuticals. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic tools that enable the formation of C-C and C-N bonds. The general catalytic cycle for these reactions, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations and is dependent on the specific substrates being coupled.

Palladium Catalytic Cycle General Catalytic Cycle for Cross-Coupling Reactions Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' MX MX Transmetalation->MX Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R' R-X R-X R-X->Oxidative_Addition R'-M R'-M R'-M->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparative Overview of Cross-Coupling Reactions

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of this compound and its analogs. These data provide a reference for expected yields and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids

EntryHalopyridineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-IodopyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Propylene Carbonate130-93[1]
26-Chloropyridin-3-amine3-Methoxyphenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane1001285
35-Bromo-2-methylpyridin-3-amine4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901278

Table 2: Sonogashira Coupling of Halopyridines with Terminal Alkynes

EntryHalopyridineAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-iodopyridinePhenylacetylene(PPh₃)₂PdCl₂ (2.5) / CuI (5)Et₃NIonic Liquid--93[2]
22-Amino-5-iodopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5) / CuI (5)TEACH₃CNRT0.596[3]
36-Bromopyridin-3-aminePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5)Et₃NDMF100385

Table 3: Stille Coupling of Halopyridines with Organostannanes

EntryHalopyridineOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineTributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1001275
22,6-DibromopyridineTributyl(vinyl)stannanePd(PPh₃)₄ (5)-DMF80488
33-Iodo-N-SEM-indazoleTributyl(phenyl)stannanePd(OAc)₂ (5)NaHCO₃DMF125254

Table 4: Heck Reaction of Halopyridines with Alkenes

EntryHalopyridineAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)K₂CO₃NMP120495
24-IodoanisoleMethyl acrylatePd/C (1.4)K₂CO₃DMFReflux (MW)1.592
33-IodoindazoleMethyl acrylatePd(OAc)₂ (5)NaHCO₃DMF125265

Experimental Protocols

The following are detailed experimental protocols for the synthesis of biaryl compounds from this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 6-phenylpyridin-2-amine.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Propylene carbonate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.25 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol).

  • Add propylene carbonate (5 mL) and a 0.5 M aqueous solution of sodium carbonate (2 mL) via syringe.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-phenylpyridin-2-amine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine: - this compound - Phenylboronic acid - Na2CO3 Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Catalyst_Addition Add Pd(PPh3)4 Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Propylene Carbonate and aq. Na2CO3 Catalyst_Addition->Solvent_Addition Heating Heat to 130 °C with Stirring Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Extraction Dilute, Wash, and Extract Cooling->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 6-Phenylpyridin-2-amine Purification->Final_Product JAK_STAT_Pathway Inhibition of the JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Initiates Inhibitor 6-Arylpyridin-2-amine (e.g., JAK2 Inhibitor) Inhibitor->JAK Inhibits p38_MAPK_Pathway Inhibition of the p38 MAPK Signaling Pathway Stress_Cytokines Stress / Inflammatory Cytokines (e.g., TNF-α) MAPKKK MAPKKK Stress_Cytokines->MAPKKK Activate MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylate p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylate Downstream_Targets Downstream Targets (e.g., MAPKAPK2) p38_MAPK->Downstream_Targets Activate Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Downstream_Targets->Inflammatory_Response Mediate Inhibitor 6-Arylpyridin-2-amine (p38 Inhibitor) Inhibitor->p38_MAPK Inhibits

References

Application Notes and Protocols for the Preparation of Kinase Inhibitors from 6-Iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 6-Iodopyridin-2-amine as a versatile starting material. This document outlines key synthetic strategies, detailed experimental protocols, and the biological relevance of the resulting compounds, targeting signaling pathways crucial in oncology and other therapeutic areas.

Introduction

This compound is a valuable and highly versatile building block in medicinal chemistry for the development of kinase inhibitors. The pyridine core serves as a privileged scaffold, capable of forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The iodine atom at the 6-position provides a reactive handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The amino group at the 2-position can be a key pharmacophoric element or a point for further functionalization to construct more complex heterocyclic systems like pyrido[2,3-d]pyrimidines, which are known to be potent kinase inhibitors.

Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer. Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutic agents. This document details the synthetic routes to generate libraries of potential kinase inhibitors from this compound and provides context for their biological applications.

Synthetic Strategies and Key Reactions

The synthetic utility of this compound lies in the high reactivity of the carbon-iodine bond, which allows for selective functionalization at the 6-position under mild reaction conditions. The primary synthetic routes to diversify this scaffold involve:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with a variety of aryl and heteroaryl boronic acids or esters.

  • Sonogashira Coupling: To introduce alkynyl moieties, creating a C-C triple bond.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with a diverse range of primary and secondary amines.

These reactions enable the systematic exploration of the chemical space around the 2-aminopyridine core to optimize potency, selectivity, and pharmacokinetic properties of the synthesized kinase inhibitors.

Data Presentation: Representative Kinase Inhibitory Activity

Derivatives of 6-aminopyridine and related scaffolds have demonstrated potent inhibitory activity against a range of kinases. The following tables summarize the in vitro activity of selected kinase inhibitors with scaffolds accessible from this compound.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)
PIM-1Pyridone-based11.4 - 34.6[1]
PIM-12-alkoxynicotinonitrile14.3 - 42.3[2]
CDK4/6Pyridine-amine-pyrimidineSub-micromolar to nanomolar range[3]
GSK-3β6-amino pyridine derivative770[4]
CK-1δ6-amino pyridine derivative570[4]
VEGFR-2ThienopyrimidinePotent inhibition[5]
HER-2Cyanopyridone77[6]

Table 1: In vitro kinase inhibitory activity of representative compounds with aminopyridine-related scaffolds.

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Arylpyridin-2-amines

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure (Conventional Heating):

  • To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylpyridin-2-amine derivative.

Procedure (Microwave Irradiation):

  • In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the base (2.0 eq.), and the palladium catalyst.

  • Add the solvent system and seal the vial.

  • Heat the reaction in a microwave reactor to the desired temperature (e.g., 100-150 °C) for the optimized time (typically 10-60 minutes).

  • After cooling, work up and purify the product as described in the conventional heating protocol.

Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynylpyridin-2-amines

This protocol outlines the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-3.0 equivalents)

  • Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and the base.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-alkynylpyridin-2-amine.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-6-aminopyridin-2-amines

This protocol describes the palladium-catalyzed amination of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline or other amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos or BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 - 2.5 equivalents)

  • Solvent (e.g., Toluene or 1,4-Dioxane, anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In an oven-dried Schlenk tube, add this compound (1.0 eq.), the amine (1.1-1.5 eq.), the base, the palladium pre-catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 6-aminopyridin-2-amine derivative.

Mandatory Visualizations

Synthetic Workflow

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents Terminal Alkyne, Pd/Cu Catalysts, Base start->sonogashira_reagents buchwald_reagents Amine, Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product 6-Arylpyridin-2-amine suzuki_reagents->suzuki_product C-C Bond Formation library Library of Kinase Inhibitor Candidates suzuki_product->library sonogashira_product 6-Alkynylpyridin-2-amine sonogashira_reagents->sonogashira_product C-C Bond Formation sonogashira_product->library buchwald_product N-Substituted-6-aminopyridin-2-amine buchwald_reagents->buchwald_product C-N Bond Formation buchwald_product->library

Caption: General workflow for the diversification of this compound.

Signaling Pathways

G cluster_pim PIM Kinase Pathway cluster_cdk CDK/Cell Cycle Pathway PIM1 PIM-1 Kinase Substrate_PIM Substrate (e.g., Bad, p27) PIM1->Substrate_PIM phosphorylates Phospho_Substrate_PIM Phosphorylated Substrate PIM1->Phospho_Substrate_PIM Apoptosis_Inhibition Inhibition of Apoptosis & Cell Cycle Progression Phospho_Substrate_PIM->Apoptosis_Inhibition Inhibitor_PIM Aminopyridine-based PIM-1 Inhibitor Inhibitor_PIM->PIM1 inhibits CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb Protein CyclinD_CDK46->Rb phosphorylates pRb pRb CyclinD_CDK46->pRb E2F E2F pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Inhibitor_CDK Aminopyridine-based CDK4/6 Inhibitor Inhibitor_CDK->CyclinD_CDK46 inhibits

Caption: Simplified representation of PIM-1 and CDK4/6 signaling pathways.

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of a diverse range of potential kinase inhibitors. The amenability of this scaffold to modification via robust and well-established cross-coupling reactions allows for the systematic exploration of structure-activity relationships. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors based on this promising chemical starting point. These efforts can lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols: 6-Iodopyridin-2-amine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodopyridin-2-amine is a highly valuable and versatile building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its strategic placement of an amino group and an iodine atom on the pyridine ring allows for selective and sequential functionalization, making it an ideal starting material for the construction of complex molecular architectures. The electron-donating amino group and the reactive carbon-iodine bond are key features that drive its utility in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide efficient routes to novel heterocyclic scaffolds with significant potential in medicinal chemistry and drug discovery.[1][2][3] Many of the resulting compounds, such as pyridopyrimidines and imidazo[1,2-a]pyridines, have demonstrated a broad spectrum of biological activities, including potent kinase inhibition relevant to cancer therapy.[4][5][6]

These application notes provide detailed protocols and quantitative data for the use of this compound in the synthesis of key heterocyclic systems.

Key Synthetic Applications

The reactivity of the C-I bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 6-position of the pyridine ring, which can be a crucial step in the synthesis of complex heterocyclic frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 6-aryl-2-aminopyridines, which are key precursors to a variety of fused heterocyclic systems.[7][8][9]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between this compound and a terminal alkyne.[10][11] This reaction is pivotal for introducing alkynyl moieties that can subsequently undergo further transformations, such as cyclization reactions, to form diverse heterocyclic structures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to synthesize N-aryl or N-heteroaryl derivatives of 2,6-diaminopyridine.[12][13][14][15][16] This reaction is highly valuable for creating scaffolds present in numerous biologically active molecules.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and reported yields for the key cross-coupling reactions of 2-amino-iodopyridine derivatives. While specific data for this compound can be extrapolated from these examples with structurally similar substrates, they provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aminohalopyridines

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2 equiv)1,4-Dioxane/H₂O1001285
22-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2 equiv)Toluene/H₂O1101892
36-Chloropyrido[2,3-d]pyrimidine3-Fluorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5 equiv)t-Amyl alcohol1001678

Table 2: Sonogashira Coupling of Amino-Iodopyridines

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Fluoro-4-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃NTHF65688
22-Amino-5-iodopyridineTrimethylsilylacetylenePd(PPh₃)₄ (5)10Et₃NDMF80495
34-Iodopyridin-2-amine1-HeptynePd(OAc)₂ (2)5PiperidineAcetonitrile70882

Table 3: Buchwald-Hartwig Amination of Aminobromopyridines

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromopyridin-3-amineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4 equiv)Toluene1001890
22-Amino-6-bromopyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2 equiv)1,4-Dioxane1102485
35-Bromo-2-aminopyridineBenzylaminePdCl₂(dppf) (3)-K₂CO₃ (2 equiv)DMF1201675

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 6-aryl-2-aminopyridines from this compound.[7][17]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • In a dry Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the synthesis of 6-alkynyl-2-aminopyridines.[18]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 40-80 °C and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the synthesis of N-substituted 2,6-diaminopyridines.[16]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous and degassed solvent.

  • Add this compound and the amine coupling partner.

  • Seal the flask and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Coupling Partner, Base inert Establish Inert Atmosphere start->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat & Stir (Monitor by TLC/LC-MS) solvent->react cool Cool to RT react->cool extract Extraction / Filtration cool->extract purify Column Chromatography extract->purify product Pure Heterocyclic Product purify->product heterocyclic_synthesis cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Synthesized Heterocycles building_block This compound suzuki Suzuki Coupling (+ R-B(OH)₂) building_block->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) building_block->sonogashira buchwald Buchwald-Hartwig (+ R₂NH) building_block->buchwald pyridopyrimidines Pyrido[2,3-d]pyrimidines suzuki->pyridopyrimidines other_fused Other Fused Heterocycles suzuki->other_fused sonogashira->pyridopyrimidines imidazo_pyridines Imidazo[1,2-a]pyridines sonogashira->imidazo_pyridines buchwald->other_fused kinase_inhibition_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cellular Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor kinase Kinase (e.g., PIM-1, CDK4) receptor->kinase Activation proliferation Cell Proliferation survival Cell Survival apoptosis Inhibition of Apoptosis kinase->proliferation kinase->survival kinase->apoptosis inhibitor Pyridopyrimidine Inhibitor inhibitor->kinase Inhibition

References

Application Notes and Protocols for the Stille Coupling of 6-Iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds in organic synthesis.[1][2] Its significance lies in the stability and functional group tolerance of the organostannane reagents, which allows for the coupling of complex molecules under relatively mild conditions.[3] This application note provides a detailed experimental protocol for the Stille coupling of 6-iodopyridin-2-amine, a valuable building block in medicinal chemistry due to the prevalence of the 2-aminopyridine scaffold in pharmacologically active compounds. The protocol details the coupling with a representative organotin reagent, (tributylstannyl)thiophene, to yield 2-amino-6-(thiophen-2-yl)pyridine. Additionally, alternative conditions, including a microwave-assisted protocol for accelerated reaction times, are presented.

The primary challenge in the cross-coupling of aminopyridines is the potential for the amino group to coordinate with the palladium catalyst, which can inhibit its catalytic activity. The selection of appropriate ligands is crucial to mitigate this effect and ensure efficient coupling.

Reaction Principle

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1]

Experimental Protocols

This section outlines two detailed protocols for the Stille coupling of this compound with (tributylstannyl)thiophene. Protocol 1 describes a conventional heating method, while Protocol 2 details a microwave-assisted approach.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • 2-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous and degassed toluene

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent) and the palladium catalyst, such as Pd(PPh₃)₄ (e.g., 5 mol%).

  • Degassing: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add the anhydrous and degassed solvent (e.g., toluene or DMF) via syringe to achieve a concentration of approximately 0.1 M. Subsequently, add 2-(tributylstannyl)thiophene (1.1-1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 90-110 °C with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

  • Removal of Tin Byproducts: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir the biphasic mixture vigorously for 30 minutes, then filter through a pad of celite.

  • Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-(thiophen-2-yl)pyridine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound

  • 2-(Tributylstannyl)thiophene

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Microwave reactor vials

  • Anhydrous and degassed solvent (e.g., DMF or 1,4-dioxane)

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 equivalent), 2-(tributylstannyl)thiophene (1.1-1.2 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the anhydrous and degassed solvent to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-60 minutes).[5] Microwave synthesis can significantly reduce reaction times.[6]

  • Work-up and Purification: After the reaction is complete and the vial has cooled to a safe temperature, perform the same work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes the key quantitative data for the Stille coupling of this compound with 2-(tributylstannyl)thiophene based on the provided protocols and literature precedents for similar substrates.

ParameterProtocol 1: Conventional HeatingProtocol 2: Microwave-Assisted
Substrate This compoundThis compound
Organotin Reagent 2-(Tributylstannyl)thiophene2-(Tributylstannyl)thiophene
Equivalents of Stannane 1.1 - 1.21.1 - 1.2
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Catalyst Loading 5 mol%2 - 5 mol%
Solvent Toluene or DMFDMF or 1,4-Dioxane
Temperature 90 - 110 °C120 - 150 °C
Reaction Time 12 - 24 hours15 - 60 minutes
Typical Yield Moderate to GoodGood to Excellent

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of the Stille reaction and the experimental workflow.

Stille_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled R¹-Pd(II)L₂-R² transmetalation->pd_coupled byproduct X-Sn(Bu)₃ transmetalation->byproduct reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X + R²-Sn(Bu)₃ reactants->oxidative_addition R¹-X reactants->transmetalation R²-Sn(Bu)₃

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Palladium Catalyst - Inert Atmosphere start->setup degas Degas System (Evacuate/Backfill with Argon) setup->degas add_reagents Add Anhydrous/Degassed Solvent and Organotin Reagent degas->add_reagents reaction Heating (Conventional or Microwave) add_reagents->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Work-up: - Cool to RT - Dilute with Organic Solvent monitoring->workup tin_removal Remove Tin Byproducts (KF Wash and Filtration) workup->tin_removal extraction Extraction and Drying tin_removal->extraction purification Column Chromatography extraction->purification product Isolated Product: 2-Amino-6-(thiophen-2-yl)pyridine purification->product

Caption: Experimental workflow for the Stille coupling of this compound.

References

Application Notes and Protocols for the Heck Reaction of 2-Amino-6-Iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This reaction is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Heck reaction involving 2-amino-6-iodopyridine, a substrate of interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in bioactive molecules.

The presence of the amino group and the nitrogen atom within the pyridine ring can influence the catalytic cycle of the Heck reaction. Ortho-substituted heterocyclic substrates, such as 2-iodopyridine, have been noted to sometimes result in lower yields, potentially due to catalyst inhibition or poisoning. Therefore, careful optimization of reaction conditions is crucial for achieving high efficiency. These notes offer a summary of established conditions and a general protocol for researchers working with this or structurally similar substrates.

Data Summary of Heck Reaction Conditions

The following table summarizes various reported conditions for the Heck reaction on aminohalopyridines, providing a comparative overview of catalysts, ligands, bases, solvents, and outcomes. This data can guide the selection of starting parameters for the reaction with 2-amino-6-iodopyridine.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024High (not specified)[2]
2-Amino-5-bromopyridineStyrenePd(II)-complex (0.25)-Et₃N (3)DMF130Not SpecifiedGood[3]
2-Amino-6-bromopyridineStyrenePd(II)-complex (0.25)-Et₃N (3)DMF130Longer than 5-bromo isomerGood[3]

Experimental Protocols

General Considerations

The Heck reaction is typically sensitive to air and moisture. Therefore, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The choice of palladium source, ligand, base, and solvent can significantly impact the reaction outcome and should be screened for optimal results.

Representative Protocol for the Heck Coupling of an Aminohalopyridine with Styrene

This protocol is adapted from established methodologies for the Heck reaction of 2-amino-5-bromo-4-methylpyridine with styrene and can serve as a starting point for 2-amino-6-iodopyridine.[2]

Materials:

  • 2-Amino-6-iodopyridine

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification (e.g., separatory funnel, round-bottom flasks)

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, water, brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-amino-6-iodopyridine (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.) via syringe.

  • Add styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction at this temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-amino-6-styrylpyridine.

Visualizing the Workflow

The following diagrams illustrate the key relationships and the general workflow of the Heck reaction.

Heck_Reaction_Components cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide 2-Amino-6-iodopyridine Product Substituted Alkene (e.g., 2-Amino-6-styrylpyridine) ArylHalide->Product Alkene Alkene (e.g., Styrene) Alkene->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Product catalyzes Ligand Phosphine Ligand (e.g., P(o-tol)₃) Ligand->Catalyst stabilizes Base Base (e.g., Et₃N) Base->Product activates Solvent Solvent (e.g., DMF) Solvent->Product medium Heck_Workflow start Start setup Assemble Reactants (Aryl Halide, Alkene, Catalyst, Ligand) under Inert Atmosphere start->setup addition Add Solvent and Base setup->addition heating Heat and Stir (e.g., 100 °C, 24 h) addition->heating workup Aqueous Work-up (Extraction and Washing) heating->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Application of 6-Iodopyridin-2-amine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Iodopyridin-2-amine is a versatile heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of a wide array of pharmaceutical intermediates. Its strategic placement of an amino group and an iodine atom on the pyridine ring allows for selective functionalization through various cross-coupling reactions. The electron-donating amino group can modulate the reactivity of the pyridine ring and serve as a key hydrogen bond donor for biological target engagement, while the iodo group provides a reactive handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This application note details the use of this compound in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing detailed protocols and quantitative data for the synthesis of key pharmaceutical scaffolds.

Key Synthetic Applications

The reactivity of the C-I bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino moieties at the 6-position of the pyridine ring. These transformations are fundamental in constructing the core structures of numerous biologically active molecules, including kinase inhibitors.

Core Applications of this compound

Caption: Synthetic utility of this compound in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of 6-aryl-pyridin-2-amines, which are prevalent scaffolds in kinase inhibitors and other therapeutic agents.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Propylene Carbonate/H₂O13016-Phenyl-pyridin-2-amine93[1]
24-Biphenylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Propylene Carbonate/H₂O13016-(Biphenyl-4-yl)-pyridin-2-amine~90 (est.)
34-Fluorophenylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Propylene Carbonate/H₂O13016-(4-Fluorophenyl)-pyridin-2-amine~90 (est.)

Yields are based on reported reactions with similar iodopyridines and are indicative of expected outcomes.[1]

Experimental Protocol: Synthesis of 6-Phenyl-pyridin-2-amine

  • To a reaction vessel, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.25 mmol, 1.25 eq), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add propylene carbonate (5 mL) and a 0.5 M aqueous solution of Na₂CO₃ (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 130 °C and stir for 1 hour, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-phenyl-pyridin-2-amine.

Suzuki-Miyaura Coupling Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding 6-alkynyl-pyridin-2-amines. These intermediates are valuable in the synthesis of various heterocyclic systems and as precursors for further functionalization.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NIonic Liquid8026-(Phenylethynyl)pyridin-2-amine93[2]
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)TEACH₃CNRT0.56-((Trimethylsilyl)ethynyl)pyridin-2-amine96[3]
31-HeptynePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NDMF8036-(Hept-1-yn-1-yl)pyridin-2-amine~85 (est.)

Yield for entry 1 is based on the reaction of 2-amino-3-iodopyridine.[2] Yield for entry 2 is based on the reaction of 2-amino-5-iodopyridine.[3] Estimated yields are based on similar reported reactions.

Experimental Protocol: Synthesis of 6-(Phenylethynyl)pyridin-2-amine

  • To a flame-dried Schlenk flask, add this compound (0.5 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.025 mmol, 5 mol%), and CuI (0.025 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the solvent (e.g., ionic liquid or DMF, 0.8 mL) and triethylamine (1.5 mmol, 3.0 eq).

  • Add phenylacetylene (0.75 mmol, 1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by brine (10 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Alkynyl Pd(II) Complex Alkynyl Pd(II) Complex Transmetalation->Alkynyl Pd(II) Complex Reductive\nElimination Reductive Elimination Alkynyl Pd(II) Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product 6-Alkynyl-pyridin-2-amine Reductive\nElimination->Product Cu(I) Acetylide Cu(I) Acetylide Cu(I) Acetylide->Transmetalation Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I) Acetylide Base, Cu(I) Base Base Cu(I) Cu(I) This compound This compound This compound->Oxidative\nAddition

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful route for the synthesis of N-aryl-pyridine-2,6-diamines from this compound and a primary or secondary amine.[4] This reaction is crucial for accessing scaffolds that can form key interactions with biological targets, particularly in the hinge region of kinases.

Table 3: Buchwald-Hartwig Amination of 6-Halopyridin-2-amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (2.8 eq)Toluene10016N-Phenyl-pyridine-2,6-diamine~80 (est.)
2MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2 eq)Dioxane100186-Morpholinopyridin-2-amine~75 (est.)
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2 eq)t-BuOH11012N-Butyl-pyridine-2,6-diamine~80 (est.)

Yields are estimated based on analogous Buchwald-Hartwig reactions on similar dihalopyridine substrates.[5][6]

Experimental Protocol: Synthesis of N-Phenyl-pyridine-2,6-diamine

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (2.8 mmol, 2.8 eq).

  • Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add anhydrous toluene (10 mL).

  • Add this compound (1.0 mmol, 1.0 eq) and aniline (1.1 mmol, 1.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain N-phenyl-pyridine-2,6-diamine.

Logical Flow of Buchwald-Hartwig Amination

Buchwald_Hartwig_Flow Start Starting Materials - this compound - Amine - Pd Catalyst & Ligand - Base Process1 Inert Atmosphere Setup Start->Process1 Process2 Solvent Addition (Toluene) Process1->Process2 Process3 Heating (100 °C) Process2->Process3 Process4 Reaction Monitoring (TLC/LC-MS) Process3->Process4 Workup Aqueous Workup Process4->Workup Purification Column Chromatography Workup->Purification End N-Aryl-pyridine-2,6-diamine Purification->End

Caption: Logical workflow for the Buchwald-Hartwig amination.

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for the elaboration of this scaffold into a diverse range of 6-substituted-pyridin-2-amine derivatives. The protocols and data presented in this application note serve as a practical guide for researchers and scientists in the field of drug discovery and development, facilitating the synthesis of novel compounds with potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with 2-amino-6-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in the Sonogashira coupling of 2-amino-6-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling with 2-amino-6-iodopyridine?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling, which results in a diyne byproduct.[1][2] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][3] Another potential side reaction is the dehalogenation of the 2-amino-6-iodopyridine starting material. Additionally, catalyst deactivation, where the palladium catalyst becomes inactive, can lead to low or no conversion.

Q2: Why is 2-amino-6-iodopyridine a challenging substrate for Sonogashira coupling?

A2: Substrates like 2-aminopyridine derivatives can be challenging due to the electron-donating nature of the amino group and the coordinating ability of the pyridine nitrogen.[4] Both the amino group and the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to the formation of inactive catalyst species and hindering the catalytic cycle.[4]

Q3: What is the black precipitate that sometimes forms during the reaction?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium(0) catalyst to its elemental form. This decomposition leads to a loss of catalytic activity and is often caused by impurities, unsuitable solvents, or inappropriate reaction temperatures.

Q4: Can I perform the Sonogashira coupling of 2-amino-6-iodopyridine without a copper co-catalyst?

A4: Yes, copper-free Sonogashira protocols are available and can be advantageous in minimizing the formation of the alkyne homocoupling byproduct (Glaser coupling).[2] These reactions may require different ligands or reaction conditions to proceed efficiently.

Q5: What is the general reactivity order for aryl halides in Sonogashira coupling?

A5: The reactivity of the aryl halide is a critical factor. The general trend for reactivity is: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl. Due to the high reactivity of the carbon-iodine bond, 2-amino-6-iodopyridine is a highly suitable substrate for Sonogashira coupling.[3]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

G start Low or No Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions solution1 Use fresh Pd catalyst and CuI. Screen different phosphine ligands. catalyst->solution1 solution2 Ensure alkyne and 2-amino-6-iodopyridine are pure. Use anhydrous and degassed solvents and base. reagents->solution2 solution3 Increase temperature. Increase reaction time. Screen different bases and solvents. conditions->solution3

Figure 1: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Catalyst System:

    • Palladium Catalyst Activity: Ensure the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active and has not decomposed. Using a freshly opened bottle or a catalyst from a reliable source is recommended.

    • Copper Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. Use a fresh supply that is off-white or light tan; a green or blue color indicates oxidation.

    • Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center. For electron-rich substrates like 2-aminopyridine, bulky and electron-rich phosphine ligands can be beneficial. Consider screening ligands such as PPh₃, P(t-Bu)₃, or others.

  • Reagent Quality:

    • Purity of Starting Materials: Impurities in the 2-amino-6-iodopyridine or the terminal alkyne can poison the catalyst. Purify the starting materials if necessary.

    • Solvent and Base: Use anhydrous and properly degassed solvents (e.g., DMF, THF, or triethylamine). The amine base (e.g., triethylamine, diisopropylamine) should also be anhydrous and free of impurities.

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira coupling should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and to minimize Glaser homocoupling.[3]

    • Temperature: While the high reactivity of the C-I bond in 2-amino-6-iodopyridine may allow for milder conditions, heating the reaction mixture (e.g., to 60-100 °C) can improve reaction rates and yields, especially if catalyst deactivation is an issue.[5]

    • Base: An amine base is typically required to neutralize the hydrogen iodide formed during the reaction.[6] Ensure that a sufficient excess of the base is used.

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

The formation of a diyne byproduct from the self-coupling of the terminal alkyne is a common side reaction.

G start High Homocoupling copper Role of Copper start->copper oxygen Presence of Oxygen start->oxygen solution1 Switch to a copper-free protocol. Reduce the amount of CuI. copper->solution1 solution2 Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. oxygen->solution2

Figure 2: Mitigation strategies for alkyne homocoupling.

Detailed Mitigation Strategies:

  • Minimize Oxygen:

    • Degassing: Thoroughly degas all solvents and the amine base by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Copper-Free Conditions:

    • If homocoupling remains a significant issue, consider using a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and ligands that can facilitate the reaction without the need for a copper co-catalyst.[2]

  • Slow Addition of Alkyne:

    • Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which can favor the cross-coupling reaction over homocoupling.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 2-amino-halopyridine derivatives with various terminal alkynes. While specific data for 2-amino-6-iodopyridine is limited in the literature, the data for 2-amino-3-bromopyridines provides a strong basis for reaction optimization.[6]

Table 1: Optimization of Reaction Conditions for the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [6]

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5)Et₃NDMF100392
2PdCl₂(PPh₃)₂ (2.5)-Et₃NDMF100390
3Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF100395
4Pd(CF₃COO)₂ (2.5)PPh₃ (5)DBUDMF100388
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NToluene100385

Table 2: Scope of Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes

Entry2-Amino-halopyridineTerminal AlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine95
22-Amino-3-bromopyridine4-Ethynylanisole2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine91
32-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine87
42-Amino-3-bromo-5-chloropyridinePhenylacetylene2-Amino-5-chloro-3-(phenylethynyl)pyridine89

Experimental Protocols

This section provides a general, step-by-step protocol for the Sonogashira coupling of 2-amino-6-iodopyridine with a terminal alkyne, based on optimized conditions for similar substrates.[5]

Materials:

  • 2-amino-6-iodopyridine

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 5 mol%, if using a palladium salt without ligands)

  • Copper(I) iodide (CuI, 5 mol%)

  • Anhydrous triethylamine (Et₃N, 2-3 equivalents)

  • Anhydrous and degassed dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-amino-6-iodopyridine, the palladium catalyst, triphenylphosphine (if required), and copper(I) iodide.

  • Solvent and Reagent Addition: Add anhydrous and degassed DMF, followed by anhydrous triethylamine and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-100 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-(alkynyl)pyridine.

Mandatory Visualization

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R¹-Pd(II)-C≡C-R²(L₂) Transmetal->PdII_alkyne CuI CuI Transmetal->CuI Regeneration RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product R¹-C≡C-R² RedElim->Product Cu_acetylide Cu-C≡C-R² CuI->Cu_acetylide Alkyne H-C≡C-R² Alkyne->CuI Base Base Base->CuI Cu_acetylide->Transmetal ArylHalide 2-amino-6-iodopyridine (R¹-I) ArylHalide->OxAdd

Figure 3: Catalytic cycles of the Sonogashira coupling reaction.

References

Technical Support Center: Purification of Products from Buchwald-Hartwig Amination of 6-Iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of products from the Buchwald-Hartwig amination of 6-iodopyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter after the reaction?

A1: In addition to unreacted starting materials (this compound and the corresponding amine), common impurities include palladium catalyst residues (often as palladium black), the phosphine ligand and its oxide, byproducts from homocoupling, and the hydrodeiodination byproduct where the iodine atom is replaced by hydrogen.[1][2] Salts formed from the base are also present before aqueous workup.

Q2: My crude product is a dark, sticky oil. What is the best initial purification step?

A2: A dark, oily crude product often contains residual palladium. The recommended first step is to dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂) and filter it through a plug of Celite or silica gel.[3][4] This will remove insoluble palladium species which can interfere with subsequent purification steps.[3]

Q3: How can I effectively remove the phosphine ligand and its oxide?

A3: Column chromatography is the most common method for removing ligand-based impurities.[5][6] If the product is basic, an acidic wash during the workup can be effective. By washing the organic layer with dilute acid (e.g., 1M HCl), the basic product is extracted into the aqueous phase, leaving the neutral ligand and its oxide in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Q4: Is recrystallization a viable purification method for my N-aryl-6-aminopyridin-2-amine product?

A4: If your product is a solid, recrystallization can be an excellent method for achieving high purity, especially for removing trace impurities after chromatography.[7] You will need to perform a solvent screen to find a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the workup and purification of your product.

Observed Problem Potential Cause(s) Recommended Solutions
Low product recovery after column chromatography 1. The product, being a diamine, is highly polar and adsorbs strongly to the silica gel. 2. The product may be unstable on acidic silica gel. 3. The chosen eluent is not polar enough to elute the product.1. Add a small percentage (0.5-1%) of triethylamine or ammonium hydroxide to your eluent to suppress tailing and improve recovery of basic compounds. 2. Consider using a different stationary phase, such as neutral or basic alumina. 3. Systematically screen solvent systems using TLC to find an appropriate mobile phase. A gradient elution from a non-polar to a polar solvent system is often effective.
Final product is dark or grey, indicating palladium contamination 1. Filtration through Celite was insufficient to remove all palladium black. 2. The presence of soluble palladium species that are not removed by simple filtration.1. Repeat the filtration using a thicker pad of Celite, or alternatively, filter through a short plug of silica gel. 2. During the aqueous workup, wash the organic layer with a dilute aqueous solution of a sulfur-containing compound like sodium thiosulfate or thiourea, which can help to scavenge residual palladium.
Product co-elutes with a major impurity during chromatography 1. The impurity has a very similar polarity to the desired product (e.g., the hydrodeiodination byproduct). 2. The starting materials have similar Rf values to the product in the chosen TLC system.1. Optimize the column chromatography conditions. This may involve using a longer column, a shallower solvent gradient, or a different solvent system to enhance separation. 2. If the quantity is small and high purity is essential, preparative HPLC may be necessary.
Formation of an emulsion during aqueous extraction The reaction mixture contains components that act as surfactants, stabilizing the emulsion.1. Add brine (saturated aqueous NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and helps to break up emulsions. 2. Filter the entire emulsified mixture through a pad of Celite.

Data Presentation: Reaction Parameters for Analogous Systems

While specific data for this compound is sparse in the reviewed literature, the following table summarizes typical conditions for the Buchwald-Hartwig amination of structurally related bromopyridines, providing a solid starting point for optimization.

Aryl Halide Amine Partner Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
6-Bromopyridin-3-amineArylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24Varies[4]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ (2)(±)-BINAP (4)NaOtBu (2.8)Toluene80460[7]
2,6-DibromopyridineEthylamine (70% in H₂O)CuI (for di-amination)DMPAOK₂CO₃H₂O150-205 (MW)2.557-70[5]
6-BromoflavoneVarious AnilinesPd₂(dba)₃ (10)XantPhos (5)Cs₂CO₃ (3)Toluene110208-95[8]

Experimental Protocols

Protocol 1: Standard Post-Reaction Workup
  • Reaction Cooldown: After confirming reaction completion via TLC or LC-MS, allow the reaction vessel to cool to room temperature.

  • Quenching: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 100 mL). Slowly pour the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 10-15 minutes.[6][9]

  • Filtration: Filter the entire mixture through a 1-2 inch pad of Celite in a Büchner funnel. Wash the filter cake thoroughly with additional organic solvent to ensure complete recovery of the product.[3][4]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of dichloromethane or the solvent system intended for chromatography. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Column Packing: Prepare a silica gel column packed in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Loading: Carefully load the dried crude product onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. The optimal gradient should be determined from prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Final Purification start Crude Reaction Mixture dilute Dilute in Organic Solvent start->dilute 1. filter Filter through Celite Pad dilute->filter 2. Removes Pd(0) extract Wash with Water & Brine filter->extract 3. Removes Salts dry Dry over Na2SO4 extract->dry 4. concentrate Concentrate in vacuo dry->concentrate 5. chromatography Flash Column Chromatography concentrate->chromatography 6. Crude Product pure_product Purified Product chromatography->pure_product 7.

Caption: A typical experimental workflow for the purification of Buchwald-Hartwig products.

troubleshooting_pathway cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Low Yield or Purity Issue check_reaction Incomplete Reaction? start->check_reaction check_workup Losses During Workup? start->check_workup check_purification Poor Separation? start->check_purification optimize_reaction Optimize Reaction Conditions (Temp, Time, Catalyst) check_reaction->optimize_reaction Yes refine_workup Modify Extraction pH Use Brine for Emulsions check_workup->refine_workup Yes optimize_column Adjust Solvent Gradient Add Base to Eluent Change Stationary Phase check_purification->optimize_column Yes

Caption: A logical pathway for troubleshooting common issues in product purification.

References

Technical Support Center: Optimizing Palladium Catalysis for 6-Iodopyridin-2-amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 6-iodopyridin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the common causes?

A1: Low yields or reaction failure with this compound are frequently encountered. The primary challenges arise from the substrate's inherent properties. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation, which stalls the catalytic cycle.[1][2] Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount for success with challenging heteroaryl substrates.[1]

  • Base Selection: The strength and nature of the base can significantly impact the reaction's outcome.

  • Solvent Choice: The solvent must be appropriate for the solubility of all components and compatible with the catalytic system.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or decomposition of the catalyst.

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can deactivate the Pd(0) catalyst and promote undesirable side reactions.[1]

Q2: What are the most common side reactions, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification. The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions.[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1]

  • Dehalogenation (Proto-deiodination): The iodo group is replaced by a hydrogen atom. This can be caused by palladium hydride species in the reaction mixture.[3] Screening different bases and solvents can help mitigate this side reaction.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture. Thoroughly degassing solvents and maintaining an inert atmosphere can minimize this. Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling.[3]

Q3: How do I choose the right catalyst and ligand for coupling with this compound?

A3: Due to the electron-rich nature of the substrate and the potential for catalyst inhibition, standard catalysts like Pd(PPh₃)₄ may not be effective.[2] More robust systems are generally required. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are often successful. For Buchwald-Hartwig aminations, specific ligands designed for C-N bond formation are necessary.

  • For Suzuki-Miyaura: Consider using Buchwald ligands such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1][2] Pre-catalysts, like the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.[1]

  • For Buchwald-Hartwig Amination: Ligands such as Xantphos or BINAP are commonly used. The choice of ligand can be critical to prevent catalyst poisoning by the pyridine nitrogen.[4]

Q4: My Buchwald-Hartwig amination is not working. What should I troubleshoot?

A4: In addition to the general points in Q1, Buchwald-Hartwig aminations of 2-halopyridines are notoriously difficult due to catalyst poisoning by the pyridine nitrogen.[4]

  • Ligand Choice: This is the most critical parameter. Use bulky, electron-rich ligands that can shield the palladium center and prevent coordination with the pyridine nitrogen.[4]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, though they may require higher temperatures or longer reaction times.

  • Solvent: Toluene and 1,4-dioxane are the most common and effective solvents for this reaction.[4]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
ParameterRecommendationNotes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Pre-catalysts can also be highly effective.
Ligand SPhos (2-4 mol%) or XPhos (2-4 mol%)Bulky, electron-rich ligands are crucial.[1]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)The choice of base is critical and may require screening.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Degassing is essential to prevent catalyst oxidation.
Temperature 80 - 110 °CThe C-I bond is more reactive, so lower temperatures may be sufficient compared to bromides or chlorides.[5]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Table 2: Troubleshooting Guide for Low-Yield Suzuki-Miyaura Reactions
ObservationPotential CauseSuggested Solution
No reaction/Starting material recoveredCatalyst inhibition/deactivationSwitch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[1] Use a modern pre-catalyst.
Formation of deiodinated starting materialReductive dehalogenationEnsure solvents are not a source of hydrides. Optimize reaction time to be as short as possible.[2]
Significant boronic acid homocouplingOxygen in the reactionThoroughly degas solvents and maintain a strict inert atmosphere. Use a direct Pd(0) source.[3]
Boronic acid decompositionProtodeboronationUse a boronic ester (e.g., pinacol ester) which is more stable.[1] Consider anhydrous conditions.
Reaction stallsCatalyst decompositionLower the reaction temperature and increase the reaction time. Monitor for the formation of palladium black.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture is typically a suspension.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine to be coupled (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Nitrogen or Argon gas supply (glovebox recommended)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add the this compound and the amine coupling partner.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Heating: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 90-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Overcoming Homocoupling in 6-Iodopyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during cross-coupling reactions with 6-iodopyridin-2-amine, with a specific focus on minimizing the formation of homocoupling byproducts.

General FAQs

Q1: What is homocoupling and why is it a problem in my reaction with this compound?

A1: Homocoupling is a significant side reaction where the starting material couples with itself to form a symmetrical byproduct.[1] In the context of this compound, this can manifest as the formation of 2,2'-bi(6-aminopyridine). This unwanted reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates the purification process. The electron-rich nature of the 2-aminopyridine ring system can sometimes make side reactions like homocoupling more competitive with the desired cross-coupling pathway.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The most common culprits for homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of your starting materials.[1]

  • Pd(II) Precatalysts: When using a Pd(II) source such as Pd(OAc)₂ or PdCl₂(dppf), the precatalyst needs to be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of the starting material, which generates Pd(0) but at the expense of your substrate.[1][2]

Q3: How does the amino group on this compound affect the cross-coupling reaction?

A3: The primary amino group can present challenges. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4] This can slow down the desired catalytic cycle and may require the use of specific ligands to mitigate this effect. While many protocols for unprotected aminopyridines are successful, they often rely on bulky, electron-rich ligands to prevent this unwanted coordination.[4]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Significant formation of 2,2'-bi(6-aminopyridine) homocoupling product.

This guide provides potential causes and recommended solutions to minimize the homocoupling of this compound in Suzuki-Miyaura reactions.

Potential CauseRecommended SolutionRationale
Oxygen in the Reaction Mixture Rigorously degas all solvents and the reaction vessel. Use techniques like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or employing freeze-pump-thaw cycles.[1][2]Minimizes the presence of O₂, which promotes homocoupling through the oxidation of the active Pd(0) catalyst to Pd(II).[1][2]
Use of Pd(II) Precatalyst Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2][4] Alternatively, if using a Pd(II) source, consider adding a mild reducing agent.This avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1][2][4]
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other biarylphosphine ligands.[5]These ligands can accelerate the desired oxidative addition and reductive elimination steps, making the cross-coupling reaction more favorable than homocoupling.[5] Their steric bulk can also hinder the formation of intermediates that lead to homocoupling.[5]
Inappropriate Base Selection Screen weaker inorganic bases like K₃PO₄ or K₂CO₃.[5]Strong bases can sometimes promote homocoupling. Milder bases are often effective in activating the boronic acid without accelerating side reactions.[5]
High Concentration of Boronic Acid If boronic acid homocoupling is also observed, consider the slow addition of the boronic acid solution using a syringe pump.This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1]

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3][6] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3][4] Evacuate and backfill the flask with the inert gas three times.[3][7] Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[3] Heat the reaction mixture to 80-100 °C with vigorous stirring.[6][7] Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6] Purify the crude product by column chromatography.

Sonogashira Coupling

Issue: Formation of 1,4-disubstituted-1,3-diyne (Glaser coupling) byproduct.

This guide addresses the homocoupling of the terminal alkyne partner in Sonogashira reactions.

Potential CauseRecommended SolutionRationale
Oxygen Presence Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the experiment.Oxygen promotes the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.
Excessive Copper(I) Catalyst Use the minimum effective amount of the copper(I) co-catalyst (e.g., CuI). In some cases, a "copper-free" Sonogashira protocol may be beneficial.While Cu(I) is a co-catalyst for the Sonogashira reaction, it is also a known promoter of Glaser coupling.[8]
Inappropriate Amine Base/Solvent Use a bulky amine base like diisopropylethylamine (DIPEA) or piperidine. Ensure the amine is of high purity.The choice of amine base can influence the rate of both the desired cross-coupling and the undesired homocoupling.
Prolonged Reaction Time at High Temperature Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long reaction times and excessive temperatures.Extended reaction times can lead to an increase in side products, including homocoupling byproducts.

To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 3-5 mol%).[9] After degassing the mixture again for a few minutes, add the terminal alkyne (1.1-1.2 equiv.) dropwise.[9] Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.[9] Upon completion, concentrate the reaction mixture and purify the crude product, often by column chromatography.

Buchwald-Hartwig Amination

Issue: Formation of hydrodehalogenation byproduct (pyridin-2-amine) and other side reactions.

While direct homocoupling of the amine is less common, related side reactions can reduce yield. This guide focuses on minimizing these issues.

Potential CauseRecommended SolutionRationale
Catalyst Inhibition by Amine Substrate Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos).[10]These ligands create a sterically hindered environment around the palladium center, which can prevent the bidentate coordination of the 2-aminopyridine substrate and subsequent catalyst inhibition.[4]
Presence of Hydride Sources Ensure solvents are anhydrous and of high purity. The choice of base can also be critical.Trace palladium hydride species can lead to the reductive dehalogenation of the aryl iodide, forming pyridin-2-amine as a byproduct.[4]
Inappropriate Base Use a strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LiHMDS.[11]A strong base is required for the deprotonation of the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[12]
Unstable Palladium-Amido Complex Use ligands that promote rapid reductive elimination.An unproductive side reaction can be β-hydride elimination from the palladium-amido complex, which can be minimized by ligands that favor the desired C-N bond-forming reductive elimination step.[12]

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[6] Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[6] Add the amine coupling partner (1.2 equiv.) and degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.[11] Heat the reaction mixture to 80-110 °C with vigorous stirring.[11] Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[6] Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Chemistry

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, highlighting the steps where homocoupling can interfere. A general troubleshooting workflow is also provided.

Suzuki_Homocoupling pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (+ Ar-I) pd2_source Pd(II) Precatalyst pd0->pd2_source Oxidation trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation (+ Ar'B(OH)₂) product Ar-Ar' trans_complex->product Reductive Elimination product->pd0 pd2_source->pd0 Reduction via Homocoupling homo_product Ar-Ar (Homocoupling) pd2_source->homo_product boronic_homo Ar'-Ar' (Homocoupling) pd2_source->boronic_homo o2 O₂ o2->pd2_source boronic_acid Ar'B(OH)₂ boronic_acid->boronic_homo Pd(II) Mediated

Caption: Suzuki-Miyaura cycle with homocoupling pathways.

Sonogashira_Homocoupling pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (+ Ar-I) trans_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->trans_complex Transmetalation product Ar-C≡CR trans_complex->product Reductive Elimination product->pd0 cu_acetylide Cu-C≡CR cu_acetylide->trans_complex alkyne H-C≡CR alkyne->cu_acetylide Cu(I), Base glaser_product R-C≡C-C≡C-R (Glaser Coupling) alkyne->glaser_product Cu(I), O₂ o2 O₂ o2->glaser_product

Caption: Sonogashira cycle with Glaser homocoupling pathway.

Buchwald_Hartwig pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (+ Ar-I) amido_complex Ar-Pd(II)(NR¹R²)L₂ oa_complex->amido_complex Amine Coordination & Deprotonation (+ Amine, Base) dehalogenation Ar-H (Dehalogenation) oa_complex->dehalogenation Reduction by Hydride Source product Ar-NR¹R² amido_complex->product Reductive Elimination beta_hydride β-Hydride Elimination amido_complex->beta_hydride Side Reaction product->pd0 amine H-NR¹R² amine->amido_complex

Caption: Buchwald-Hartwig cycle with common side reactions.

Troubleshooting_Workflow start Low Yield or Homocoupling Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Action: Rigorously degas solvents and sparge reaction vessel. check_atmosphere->degas No check_catalyst What is the Palladium source? check_atmosphere->check_catalyst Yes degas->check_catalyst use_pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄). check_catalyst->use_pd0 Pd(II) check_ligand Is the ligand optimal for an electron-rich substrate? check_catalyst->check_ligand Pd(0) use_pd0->check_ligand screen_ligands Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_ligand->screen_ligands No check_base Is the base appropriate? check_ligand->check_base Yes screen_ligands->check_base screen_bases Action: Screen alternative bases (e.g., K₃PO₄, K₂CO₃ for Suzuki). check_base->screen_bases No analyze Re-run reaction and analyze results. check_base->analyze Yes screen_bases->analyze

Caption: General troubleshooting workflow for homocoupling.

References

Technical Support Center: Cross-Coupling Reactions with 2-amino-6-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-6-iodopyridine. The focus is on preventing the common side reaction of hydrodehalogenation to yield the desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem with 2-amino-6-iodopyridine?

A1: Hydrodehalogenation is a side reaction in which the iodine atom on 2-amino-6-iodopyridine is replaced by a hydrogen atom, resulting in the formation of 2-aminopyridine. This side reaction is particularly prevalent with iodo-substituted pyridines due to the high reactivity of the C-I bond. The presence of the amino group can also influence the electronic properties of the pyridine ring, potentially affecting the reaction pathway. This unwanted side reaction consumes the starting material and complicates the purification of the desired product.

Q2: What are the key factors that influence the extent of hydrodehalogenation?

A2: Several factors can contribute to the degree of hydrodehalogenation, including:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over hydrodehalogenation.

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. Stronger bases can sometimes promote hydrodehalogenation.

  • Solvent: The polarity and protic nature of the solvent can play a role. Protic solvents may serve as a hydrogen source for the hydrodehalogenation side reaction.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to increased byproduct formation.

  • Presence of Water or Other Protic Impurities: Trace amounts of water or other protic species in the reaction mixture can act as a source of hydrogen for the hydrodehalogenation process.

Q3: Can the choice of coupling partner affect the likelihood of hydrodehalogenation?

A3: Yes, the nature of the coupling partner can influence the reaction kinetics. A highly reactive coupling partner that undergoes rapid transmetalation can help to favor the desired cross-coupling pathway over the competing hydrodehalogenation. Conversely, a sluggish transmetalation step may allow more time for the hydrodehalogenation of the palladium-iodopyridine intermediate to occur.

Troubleshooting Guides

Issue 1: Significant formation of 2-aminopyridine in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Recommendation
Inappropriate Catalyst/Ligand System Switch to a catalyst system known for its high activity and stability, such as a pre-formed palladium catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos).
Base is too strong or not suitable Consider using a weaker base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu. The choice of base can be highly substrate-dependent.
Presence of Protic Solvents/Impurities Use anhydrous and degassed solvents. Ensure all glassware is thoroughly dried before use.
Slow Transmetalation If using a boronic acid, consider switching to a more reactive boronate ester (e.g., a pinacol ester) to accelerate the transmetalation step.
Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Recommendation
Catalyst Decomposition Use a pre-formed, air-stable palladium precatalyst to ensure a consistent concentration of the active catalyst.
Ligand Choice Employ bulky, electron-rich biarylphosphine ligands that are known to promote C-N bond formation and suppress β-hydride elimination, a pathway that can lead to hydrodehalogenation.
Inert Atmosphere Not Maintained Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
High Reaction Temperature Optimize the reaction temperature. Sometimes, a lower temperature can disfavor the hydrodehalogenation pathway.
Issue 3: Formation of 2-aminopyridine in Sonogashira Coupling
Potential Cause Troubleshooting Recommendation
Copper Co-catalyst Issues While traditional Sonogashira couplings use a copper co-catalyst, consider a copper-free protocol, as copper salts can sometimes promote side reactions.
Base Selection An amine base like triethylamine or diisopropylethylamine is typically used. The choice and amount of the amine base can be critical; optimization may be required.
Solvent Effects The choice of solvent can influence the reaction. Aprotic solvents like DMF or THF are commonly used.
Alkyne Homocoupling The homocoupling of the terminal alkyne (Glaser coupling) can be a competing side reaction. Ensuring strictly anaerobic conditions can help to minimize this.

Data Presentation

The following tables summarize general conditions and their impact on minimizing hydrodehalogenation (HDH) in cross-coupling reactions with aminohalopyridines. Specific yields for 2-amino-6-iodopyridine may vary and require optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Amino-6-iodopyridine with Phenylboronic Acid (Illustrative)

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Desired Product Yield (%) 2-Aminopyridine (HDH) Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1006525
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane8085<10
Pd(PPh₃)₄ (5)-Cs₂CO₃DME907815
XPhos Pd G3 (2)-K₃PO₄THF7092<5

Table 2: Buchwald-Hartwig Amination of 2-Amino-6-iodopyridine with Piperidine (Illustrative)

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Desired Product Yield (%) 2-Aminopyridine (HDH) Yield (%)
Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene1107020
Pd₂(dba)₃ (2)XPhos (4)LHMDS1,4-Dioxane9088<8
RuPhos Pd G3 (2)-K₃PO₄t-BuOH8090<5
Pd(OAc)₂ (2)DavePhos (3)Cs₂CO₃Toluene1008212

Table 3: Sonogashira Coupling of 2-Amino-6-iodopyridine with Phenylacetylene (Illustrative)

Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Desired Product Yield (%) 2-Aminopyridine (HDH) Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF807515
Pd(OAc)₂ (2)NonePiperidineToluene9085<10
Pd(PPh₃)₄ (5)CuI (5)DIPATHF708012
Pd/C (5)NoneK₂CO₃Acetonitrile8078<15

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation
  • Reaction Setup: To an oven-dried Schlenk tube, add 2-amino-6-iodopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination to Minimize Hydrodehalogenation
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., K₃PO₄, 1.5 equiv.) to an oven-dried vial.

  • Reagent Addition: Add 2-amino-6-iodopyridine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., t-BuOH).

  • Reaction: Seal the vial and heat with stirring in a heating block to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add 2-amino-6-iodopyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Reagent and Solvent Addition: Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., toluene), the terminal alkyne (1.5 equiv.), and the amine base (e.g., piperidine, 2.0 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic phase, concentrate, and purify by flash chromatography.

Visualizations

Hydrodehalogenation_Prevention_Workflow cluster_start Start: High Hydrodehalogenation Observed cluster_catalyst Catalyst System Optimization cluster_base Base Optimization cluster_conditions Reaction Condition Optimization cluster_end Goal: Minimized Hydrodehalogenation start High % of 2-aminopyridine catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) start->catalyst Initial Check precatalyst Use Air-Stable Precatalyst catalyst->precatalyst base Screen Weaker Bases (K3PO4, Cs2CO3) precatalyst->base Next Step conditions Ensure Anhydrous & Degassed Conditions base->conditions Next Step temp Lower Reaction Temperature conditions->temp end High Yield of Desired Product temp->end Final Check

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)(I)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)2 (Base) hdh_pathway Hydrodehalogenation (Side Reaction) pd_intermediate->hdh_pathway [H] source diaryl_pd Ar-Pd(II)(Ar')L_n transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product hdh_product Ar-H hdh_pathway->hdh_product

Improving solubility of 6-Iodopyridin-2-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Iodopyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during reactions involving this compound, with a particular focus on improving the solubility of reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the reaction solvent. What should I do?

A1: Low solubility is a common challenge. The choice of solvent is critical and depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig). Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common starting points.[1][2] If solubility remains an issue, consider the following strategies:

  • Solvent Screening: Test alternative solvents. For instance, if toluene fails, a more polar aprotic solvent like N,N-dimethylformamide (DMF) could be an option, though be mindful that it can sometimes interfere with palladium catalysts.[1]

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility. For reactions involving inorganic bases (e.g., K₂CO₃, K₃PO₄), adding water to an organic solvent like dioxane or toluene is a standard practice to dissolve the base and potentially the starting material.[2][3]

  • Temperature Adjustment: Increasing the reaction temperature will generally increase the solubility of the starting material.[4] However, be cautious of potential catalyst decomposition at excessively high temperatures (>120 °C).[1]

Q2: I'm observing incomplete or stalled reaction conversion. Could this be related to solubility?

A2: Yes, poor solubility of any reactant can lead to a slow or incomplete reaction. If the dissolved concentration of this compound is too low, the reaction rate will be inefficient. A heterogeneous mixture (undissolved solids) is a clear indicator of this issue.[1]

Q3: Can the amine group on this compound cause problems in palladium-catalyzed cross-coupling reactions?

A3: Absolutely. The nitrogen atom in the pyridine ring and the exocyclic amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue with aminopyridine substrates.[1][3] To mitigate this, the selection of an appropriate bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial to shield the palladium center and prevent this unwanted coordination.[3]

Q4: Are there any known side reactions to be aware of when using this compound in cross-coupling reactions?

A4: Besides catalyst inhibition, other common side reactions in Suzuki and Buchwald-Hartwig couplings include:

  • Protodeboronation (Suzuki): Hydrolysis of the boronic acid. Using fresh boronic acids or more stable boronate esters can minimize this.[3]

  • Dehalogenation: Replacement of the iodo group with a hydrogen atom.

  • Homocoupling (Suzuki): Self-coupling of the boronic acid, often caused by the presence of oxygen.[3]

  • Catalyst Decomposition: Indicated by the formation of palladium black.[1]

In Buchwald-Hartwig reactions, it's also worth noting that the iodide formed during the reaction can sometimes have an inhibitory effect.[5]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields when using this compound in a Suzuki coupling, follow this troubleshooting workflow.

start Low Yield Observed check_solubility Are all reactants fully dissolved? start->check_solubility solubility_issue Insolubility check_solubility->solubility_issue No catalyst_issue Catalyst/Ligand Problem check_solubility->catalyst_issue Yes change_solvent Screen Solvents (Toluene, Dioxane, THF, DMF) Use Co-solvent (e.g., Dioxane/Water) solubility_issue->change_solvent increase_temp Increase Temperature (80-110°C) solubility_issue->increase_temp conditions_issue Suboptimal Conditions catalyst_issue->conditions_issue Ligand OK screen_ligands Screen Bulky Ligands (e.g., SPhos, XPhos) catalyst_issue->screen_ligands side_reactions Side Reactions Prevalent conditions_issue->side_reactions Base OK screen_bases Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) conditions_issue->screen_bases degas_system Ensure Thorough Degassing (Freeze-Pump-Thaw or Argon Sparge) side_reactions->degas_system optimize Systematically Optimize Variables change_solvent->optimize increase_temp->optimize screen_ligands->optimize screen_bases->optimize degas_system->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Issue 2: Poor Performance in Buchwald-Hartwig Amination

For challenges in Buchwald-Hartwig amination reactions, such as low conversion or catalyst decomposition, consider the following steps.

start Poor Reaction Performance check_catalyst Formation of Palladium Black? start->check_catalyst catalyst_dead Catalyst Decomposition check_catalyst->catalyst_dead Yes catalyst_poisoned Catalyst Poisoning check_catalyst->catalyst_poisoned No lower_temp Lower Temperature (80-100°C) Increase Reaction Time catalyst_dead->lower_temp solubility_problem Reagent Insolubility catalyst_poisoned->solubility_problem Ligand OK change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) catalyst_poisoned->change_ligand change_solvent Switch Solvent (Toluene or Dioxane recommended) solubility_problem->change_solvent check_base Is the Base Soluble and Appropriate? solubility_problem->check_base Solvent OK optimize Systematically Optimize Variables lower_temp->optimize change_ligand->optimize change_solvent->optimize use_stronger_base Use Stronger, Soluble Base (e.g., NaOtBu, LHMDS) check_base->use_stronger_base use_stronger_base->optimize success Improved Performance optimize->success

Caption: Troubleshooting Buchwald-Hartwig amination reactions.

Data Presentation

While specific quantitative solubility data for this compound is not widely available, the following table provides a qualitative guide to solvent selection based on performance in analogous cross-coupling reactions.

Solvent SystemTypical Use CasePotential AdvantagesPotential Disadvantages
Toluene Suzuki, Buchwald-HartwigHigh boiling point, common in Pd-catalysis.[1]May not be sufficient to dissolve all reagents.
1,4-Dioxane Suzuki, Buchwald-HartwigGood general solvent for cross-coupling.[1]Peroxide formation risk; requires fresh, anhydrous solvent.
Tetrahydrofuran (THF) Suzuki, Buchwald-HartwigLower boiling point, easy to remove.May have lower solubility for polar compounds.
Dioxane / Water SuzukiExcellent for dissolving inorganic bases (e.g., K₂CO₃).[3]Can promote protodeboronation of boronic acids.[3]
DMF GeneralHighly polar aprotic solvent, good solvating power.Can coordinate to and inhibit Pd catalysts.[1]

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility in a Suzuki Coupling Reaction

This protocol provides a starting point for optimizing the solubility and yield for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[3]

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)[3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuation and Backfilling: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Method for Determining Solubility of this compound

This protocol, adapted from methodologies for similar compounds, allows for the determination of solubility in various organic solvents.[6]

Materials:

  • This compound

  • Selected organic solvents (e.g., Toluene, Dioxane, THF, DMF, Ethanol)

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer (for chromatographic/spectroscopic method)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the solids to settle. Carefully withdraw a known volume of the clear supernatant and filter it through a 0.45 µm syringe filter.

  • Quantification (Gravimetric Method):

    • Transfer a known volume of the filtered solution to a pre-weighed vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the dried residue. The difference in weight provides the mass of the dissolved compound.

  • Quantification (Chromatographic/Spectroscopic Method - Recommended):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standards via HPLC or UV-Vis.

    • Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the calibration range and analyze.

  • Calculation: Calculate the solubility in g/L or mol/L based on the mass of the dissolved solid and the volume of the solvent.

Caption: Experimental workflow for determining compound solubility.

References

Technical Support Center: 6-Iodopyridin-2-amine Suzuki Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for the work-up procedure of the Suzuki reaction involving 6-Iodopyridin-2-amine. This resource is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: General Work-up Procedure

Below is a standard protocol for the work-up of a Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid. Note that specific quantities may need to be optimized based on the reaction scale and specific substrates used.

Materials:

  • Reaction mixture from the Suzuki coupling.

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).

  • Water (deionized).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Celite or a similar filter aid.

  • Silica gel for column chromatography.

  • Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture).

Procedure:

  • Reaction Quenching:

    • Once the reaction is deemed complete by a monitoring technique such as TLC or LC-MS, cool the reaction mixture to room temperature.

    • If the reaction was conducted in an aqueous solvent system, proceed to the extraction step. If a non-aqueous solvent was used, carefully add water to the reaction mixture to dissolve any inorganic salts.

  • Filtration (Palladium Removal):

    • Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the solid palladium catalyst and other insoluble materials.[1]

    • Wash the filter cake with additional organic solvent to ensure all the product is collected.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine. This helps to remove any remaining inorganic impurities and water-soluble byproducts.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.[1]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with and inhibit the palladium catalyst. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can mitigate this effect. A modest increase in catalyst loading might also be beneficial.
Protodeboronation of Boronic Acid The boronic acid can be sensitive to hydrolysis, especially under basic aqueous conditions, leading to the formation of an arene byproduct. Use of boronic esters (e.g., pinacol esters) can improve stability. Alternatively, running the reaction under anhydrous conditions may help.
Dehalogenation of Starting Material The iodo-group on the pyridine can be replaced by a hydrogen atom. This side reaction can be influenced by the choice of base and solvent. Screening different reaction conditions may be necessary to minimize this.
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If the reaction has stalled, a gentle increase in temperature or extended reaction time may be required.
Product Purification Challenges
Potential Cause Troubleshooting Steps
Persistent Palladium Contamination If filtration through Celite is insufficient, consider passing the crude product through a short plug of silica gel or using a scavenger resin designed to bind palladium.
Co-elution of Product with Byproducts Homocoupling of the boronic acid can lead to biaryl byproducts that may have similar polarity to the desired product. Careful optimization of the column chromatography conditions (e.g., using a shallow gradient) is crucial. Thoroughly degassing the reaction mixture can minimize the formation of this byproduct.
Formation of Emulsions during Extraction The basic nature of the aminopyridine product can lead to the formation of emulsions during the aqueous work-up. To break an emulsion, you can try adding a small amount of brine, gently swirling the separatory funnel, or filtering the emulsified layer through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: Why is my isolated product a dark color?

A1: The dark color is often due to residual palladium catalyst, which can appear as palladium black. Following the filtration step through Celite carefully should help to remove most of it. If the color persists after chromatography, it may indicate some product degradation, and further purification or reassessment of reaction conditions may be needed.

Q2: I am observing a significant amount of the dehalogenated starting material (2-aminopyridine) in my crude product. How can I avoid this?

A2: Dehalogenation is a common side reaction. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize potential side reactions. The choice of base and solvent can also play a role. Some sources suggest that certain alcohol solvents can act as hydride sources, leading to dehalogenation.

Q3: My boronic acid seems to be decomposing during the reaction. What can I do?

A3: This is likely due to protodeboronation. Using a more stable boronic ester, such as a pinacol ester, is a common strategy to overcome this issue. These esters are more resistant to hydrolysis and will slowly release the boronic acid under the reaction conditions.

Q4: The Suzuki reaction with my this compound is very sluggish. What can I change?

A4: The electron-donating amino group and the coordinating pyridine nitrogen can decrease the reactivity of the substrate. Using a more active catalyst system, often involving bulky and electron-rich phosphine ligands, can significantly improve the reaction rate. Additionally, ensure your reagents are pure and the reaction is adequately heated.

Quantitative Data Summary

Parameter Typical Conditions & Observations Reference
Catalyst Loading 1-5 mol% of a palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is common.[2]
Ligand to Palladium Ratio Typically 1:1 to 4:1, depending on the ligand.
Base 2-3 equivalents of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.[2]
Solvent A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often employed.
Common Side Products Homocoupled boronic acid, dehalogenated starting material (2-aminopyridine), protodeboronated arene.
Purification Yield Yields are highly substrate-dependent but can range from moderate to excellent with optimized conditions.

Experimental Workflow Diagram

Workup_Workflow Work-up Procedure for this compound Suzuki Reaction start Completed Reaction Mixture quench Cool to Room Temperature & Quench with Water start->quench filter Dilute with Organic Solvent & Filter through Celite quench->filter extract Liquid-Liquid Extraction (Wash with Water & Brine) filter->extract waste Aqueous & Solid Waste filter->waste dry Dry Organic Layer (e.g., Na2SO4) extract->dry extract->waste concentrate Concentrate under Reduced Pressure dry->concentrate dry->waste purify Purify by Column Chromatography concentrate->purify product Pure Product purify->product purify->waste

References

Technical Support Center: Buchwald-Hartwig Amination of 6-Iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate base for the Buchwald-Hartwig amination of 6-iodopyridin-2-amine. This challenging substrate requires careful consideration of reaction conditions to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the Buchwald-Hartwig amination of this compound?

A1: The base plays a crucial role in the Buchwald-Hartwig catalytic cycle. Its primary function is to deprotonate the amine nucleophile after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination. For a substrate like this compound, the basicity and nature of the base are critical for several reasons:

  • Catalyst Activity: The pyridinic nitrogen in the substrate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of base can influence the concentration of active catalyst in the cycle.

  • Substrate Stability: this compound may be sensitive to very strong bases, leading to decomposition or side reactions.

  • Reaction Rate: The strength of the base directly impacts the rate of deprotonation of the coordinated amine, which can be a rate-limiting step in the catalytic cycle.

  • Side Reactions: An inappropriate base can promote side reactions such as hydrodehalogenation, where the iodo group is replaced by a hydrogen atom.

Q2: What are the most common bases used for Buchwald-Hartwig reactions with aminopyridine substrates?

A2: A range of bases can be employed, and the optimal choice depends on the specific amine coupling partner and the desired reaction conditions. The most common classes of bases include:

  • Strong Inorganic Bases: Alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are highly effective and often lead to high reaction rates. However, their high basicity can be incompatible with sensitive functional groups.[1]

  • Weaker Inorganic Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are milder alternatives. They are often used for base-sensitive substrates and can help to minimize side reactions.[2] Cesium carbonate is particularly noted for its good solubility in common reaction solvents.

  • Organic Bases: Soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, sometimes in combination with inorganic bases, especially in microwave-assisted reactions or for substrates with very sensitive functional groups.[3]

Q3: Are there any known side reactions specific to using this compound in Buchwald-Hartwig amination, and how can the base choice help mitigate them?

A3: Yes, several side reactions can occur. The choice of base is a key parameter in minimizing these unwanted transformations:

  • Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom. It can be more prevalent with stronger bases and at higher temperatures. Using a weaker base like Cs₂CO₃ or K₃PO₄ can sometimes suppress this side reaction.

  • Homocoupling: Dimerization of the starting materials can occur, although this is less common with C-N coupling than with C-C coupling reactions.

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen can poison the palladium catalyst. While ligand choice is the primary way to address this (by using bulky, electron-rich phosphine ligands), the base can play a secondary role by influencing the overall reaction kinetics and the lifetime of the active catalyst.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Ineffective Base: The base may be too weak to deprotonate the amine-palladium complex efficiently.- If using a weak base (e.g., K₂CO₃), consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.- For unreactive amines, a strong base like NaOtBu or LiHMDS may be necessary. Ensure the substrate is stable under these conditions.- Ensure the base is of high purity and anhydrous.
Catalyst Inhibition: The pyridinic nitrogen of this compound is coordinating to the palladium center, inhibiting catalysis.- This is primarily addressed by ligand choice. Use bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.- The base can have a secondary effect. A stronger base may accelerate the desired catalytic turnover, potentially outcompeting the inhibitory coordination.
Significant Hydrodehalogenation Base is too Strong or Reactive: Strong bases like NaOtBu can sometimes promote the reduction of the aryl iodide.- Switch to a weaker, less-nucleophilic base such as Cs₂CO₃ or K₃PO₄.- Lowering the reaction temperature may also help to reduce the rate of this side reaction.
Reaction Stalls Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods.- Consider a lower reaction temperature and longer reaction time.- The choice of base can influence catalyst stability. In some cases, a weaker base may lead to a more stable catalytic system over the course of the reaction.
Poor Reproducibility Heterogeneous Reaction Mixture: Insoluble inorganic bases can lead to poor mixing and inconsistent results, especially on a larger scale.- Ensure vigorous stirring to maintain a good suspension of the base.- Consider using a more soluble base like Cs₂CO₃ or an organic base like DBU if compatible with the reaction.

Data Presentation: Comparison of Bases in Buchwald-Hartwig Aminations of (Hetero)aryl Halides

Aryl Halide Amine Base Catalyst System (Pd Precursor/Ligand) Solvent Temp (°C) Yield (%) Reference
4-chloro-N-phenylpyridin-2-amineVarious anilinesK₂CO₃Pd₂(dba)₃ / XantphosDioxane120Good to Excellent[4]
2-BromopyridineN-MethylanilineNaOtBuPd(OAc)₂ / BINAPToluene8098[5]
Aryl BromidesVarious AminesCs₂CO₃Pd₂(dba)₃ / XantphosToluene100Good to Excellent[6]
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine1-Bromo-2,4-dimethylbenzeneNaOtBuPd(PPh₃)₂Cl₂ / XantphosTolueneReflux35[7]
2-Fluoro-4-iodopyridineAromatic AminesK₂CO₃Pd(OAc)₂ / BINAPDioxaneMWGood[8]

Note: This table is intended to be illustrative. Optimal conditions will vary depending on the specific amine coupling partner for this compound.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound using a Weak Inorganic Base (e.g., Cs₂CO₃)

This protocol is a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M in the limiting reagent)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine coupling partner via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Ar-I (this compound) Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Oxidative_Addition->Ar-Pd(II)(I)L_n Amine_Coordination Amine_Coordination Ar-Pd(II)(I)L_n->Amine_Coordination RNH₂ [Ar-Pd(II)(H2NR)L_n]+I- [Ar-Pd(II)(H2NR)L_n]+I- Amine_Coordination->[Ar-Pd(II)(H2NR)L_n]+I- Deprotonation Deprotonation [Ar-Pd(II)(H2NR)L_n]+I-->Deprotonation Base Ar-Pd(II)(HNR)L_n Ar-Pd(II)(HNR)L_n Deprotonation->Ar-Pd(II)(HNR)L_n Reductive_Elimination Reductive_Elimination Ar-Pd(II)(HNR)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NHR

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Base_Selection_Workflow start Start: Base Selection for This compound q1 Substrate contains base-sensitive functional groups? start->q1 strong_base Try strong base: NaOtBu, KOtBu, LiHMDS q1->strong_base No weak_base Start with weak base: Cs₂CO₃, K₃PO₄ q1->weak_base Yes q3 Hydrodehalogenation? strong_base->q3 q2 Low Conversion? weak_base->q2 optimize_weak Optimize: Temperature, Ligand, Solvent weak_base->optimize_weak switch_to_stronger Switch to stronger base: NaOtBu (use with caution) q2->switch_to_stronger Yes end_success Successful Coupling q2->end_success No q3->weak_base Yes optimize_strong Optimize: Temperature, Ligand, Solvent q3->optimize_strong No optimize_strong->end_success end_troubleshoot Further Troubleshooting optimize_strong->end_troubleshoot switch_to_stronger->q3 switch_to_stronger->end_troubleshoot optimize_weak->end_success optimize_weak->end_troubleshoot

Caption: Decision workflow for selecting a base.

References

Validation & Comparative

A Comparative Guide to LC-MS and Alternative Methods for Monitoring 6-Iodopyridin-2-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex biaryl and heteroaryl structures, pivotal in medicinal chemistry, frequently employs palladium-catalyzed cross-coupling reactions. A key substrate in these reactions is 6-Iodopyridin-2-amine, whose conversion requires careful monitoring to optimize reaction conditions and maximize yield. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the real-time monitoring of coupling reactions involving this substrate.

Method Performance Comparison

LC-MS is a powerful and widely adopted technique for reaction monitoring due to its high sensitivity, selectivity, and speed.[1] It allows for the simultaneous quantification of reactants, products, and byproducts, providing a detailed kinetic profile of the reaction. However, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages and can be complementary to LC-MS.

The choice of the optimal analytical method depends on several factors, including the specific reaction conditions, the physicochemical properties of the analytes, and the available instrumentation.[1]

Illustrative Data: The following table presents a hypothetical time-course analysis of a Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid, as monitored by LC-MS and ¹H NMR. This data illustrates the typical quantitative information that can be obtained from each technique.

Reaction Time (minutes)This compound (% Conversion by LC-MS)6-phenylpyridin-2-amine (% Yield by LC-MS)This compound (% Conversion by ¹H NMR)6-phenylpyridin-2-amine (% Yield by ¹H NMR)
00000
1525232220
3052484945
6085788175
12098919689
240>9992>9991

Experimental Protocols

LC-MS Method for Reaction Monitoring

This protocol is a general guideline for monitoring the Suzuki-Miyaura coupling of this compound. Optimization for specific reaction conditions and instrumentation is recommended.[1]

1. Sample Preparation:

  • At specified time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol).

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. Instrumentation:

  • Liquid Chromatograph: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mass Spectrometer: Triple Quadrupole or Orbitrap with an Electrospray Ionization (ESI) source.

3. LC-MS Parameters:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Positive ESI.

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the m/z of this compound ([M+H]⁺ = 221.0) and the expected product (e.g., 6-phenylpyridin-2-amine, [M+H]⁺ = 171.1).

Alternative Monitoring Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides detailed structural information and is inherently quantitative without the need for calibration curves for relative quantification.[2]

  • Sample Preparation: Withdraw an aliquot from the reaction, quench if necessary, and dissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H NMR spectra at various time points. The disappearance of a characteristic signal for this compound and the appearance of a new signal for the product can be integrated to determine the reaction progress.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like amines to improve their volatility.

  • Sample Preparation: Withdraw an aliquot, quench, and extract the analytes into a suitable organic solvent. If needed, perform a derivatization step (e.g., silylation).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV (Electron Ionization - EI).

    • Scan Mode: Full scan (m/z 50-400) or SIM.

Visualizations

LCMS_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis LC-MS Analysis Reaction This compound Coupling Reaction Sampling Withdraw Aliquot Reaction->Sampling Quenching Quench & Dilute Sampling->Quenching Filtration Filter Sample Quenching->Filtration Injection Inject into LC-MS Filtration->Injection Data Data Acquisition & Analysis Injection->Data

LC-MS experimental workflow for reaction monitoring.

Method_Comparison cluster_methods Analytical Methods cluster_advantages Key Advantages cluster_limitations Key Limitations Topic Monitoring this compound Coupling Reactions LCMS LC-MS Topic->LCMS NMR NMR Topic->NMR GCMS GC-MS Topic->GCMS LCMS_adv High Sensitivity High Throughput Direct analysis of reaction mixture LCMS->LCMS_adv Advantages LCMS_lim Requires Calibration Matrix Effects LCMS->LCMS_lim Limitations NMR_adv Detailed Structural Info Inherently Quantitative Non-destructive NMR->NMR_adv Advantages NMR_lim Lower Sensitivity Requires Deuterated Solvents NMR->NMR_lim Limitations GCMS_adv Excellent for Volatile Compounds High Resolution GCMS->GCMS_adv Advantages GCMS_lim Requires Volatility Derivatization may be needed GCMS->GCMS_lim Limitations

Comparison of analytical methods for reaction monitoring.

References

A Comparative Guide to the Reactivity of 6-Iodo- vs. 6-Bromopyridin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex nitrogen-containing heterocycles, functionalized pyridines are indispensable building blocks. The choice of starting material can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of 6-iodo-pyridin-2-amine and 6-bromo-pyridin-2-amine in three of the most prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Executive Summary

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The established trend for reactivity is C-I > C-Br > C-Cl , a principle that holds true for the 6-halopyridin-2-amine series. The weaker, more labile carbon-iodine bond in 6-iodo-pyridin-2-amine facilitates a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

This enhanced reactivity allows for:

  • Milder reaction conditions (e.g., lower temperatures).

  • Shorter reaction times.

  • Higher yields, particularly in challenging coupling reactions.

  • Greater chemoselectivity when multiple halide-functionalized sites are present in a molecule.

Conversely, 6-bromo-pyridin-2-amine, while less reactive, offers advantages in terms of cost-effectiveness and stability. The choice between the two reagents is therefore a strategic decision based on the specific requirements of the synthetic target, including desired yield, reaction scalability, and economic considerations.

Physicochemical Properties

A comparison of the fundamental physical and chemical properties of the two compounds underscores the basis for their differential reactivity.

Property6-Iodo-pyridin-2-amine6-Bromo-pyridin-2-amine
CAS Number 88511-25-519798-81-3
Molecular Formula C₅H₅IN₂C₅H₅BrN₂
Molecular Weight 220.01 g/mol 173.01 g/mol [1][2][3]
Appearance Beige to white solid[4]Off-white to yellowish solid[1]
Melting Point 109-113 °C[4]88-91 °C[1][2]
C-X Bond Dissociation Energy ~213-285 kJ/mol (Aryl-I)[5]~276-331 kJ/mol (Aryl-Br)[5]

Note: Bond dissociation energies are approximate values for aryl halides and can vary based on the specific molecular structure.

Comparative Reactivity in Cross-Coupling Reactions

While direct side-by-side comparative studies for these specific substrates are limited, the expected performance can be reliably extrapolated from extensive literature on halopyridine reactivity. 6-Iodo-pyridin-2-amine is consistently predicted to outperform its bromo counterpart under identical or milder conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation. The higher reactivity of the C-I bond allows for more efficient coupling, often at lower temperatures and with lower catalyst loadings.

Feature6-Iodo-pyridin-2-amine (Predicted)6-Bromo-pyridin-2-amine (Reported for Analogs)
Reaction Conditions Milder (e.g., RT to 80 °C)More forcing (e.g., 80-110 °C)
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Reaction Time ShorterLonger
Yield High to Excellent (>90%)Moderate to High (70-95%)[6]
Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is a cornerstone of modern synthesis. The increased reactivity of the iodo-substrate is particularly advantageous for coupling with less nucleophilic amines or when steric hindrance is a factor.

Feature6-Iodo-pyridin-2-amine (Predicted)6-Bromo-pyridin-2-amine (Reported for Analogs)
Reaction Conditions Milder (e.g., 80-100 °C)More forcing (e.g., 100-120 °C)
Base Strength Weaker bases may be sufficientStronger bases often required (e.g., NaOtBu)
Reaction Time ShorterLonger
Yield High to Excellent (>90%)Good to High (80-98%)[7]
Sonogashira Coupling

In the formation of C(sp²)-C(sp) bonds, the Sonogashira coupling is the premier method. The reactivity difference is pronounced, with iodides coupling efficiently at or near room temperature, while bromides often require elevated temperatures.

Feature6-Iodo-pyridin-2-amine (Predicted)6-Bromo-pyridin-2-amine (Reported for Analogs)
Reaction Conditions Milder (e.g., RT to 60 °C)More forcing (e.g., 60-100 °C)[8]
Copper Co-catalyst May be optional in some systemsGenerally required for high efficiency[8]
Reaction Time ShorterLonger
Yield High to Excellent (>95%)Moderate to Excellent (72-96%)[8]

Visualizing the Reactivity Principle and Workflow

The following diagrams illustrate the fundamental principle behind the differential reactivity and a typical experimental workflow for these cross-coupling reactions.

G cluster_0 Reactivity Principle BDE Bond Dissociation Energy (BDE) Reactivity Rate of Oxidative Addition (Reactivity) BDE->Reactivity Inversely Proportional CI C-I Bond (in 6-Iodo-pyridin-2-amine) Reactivity->CI Faster CBr C-Br Bond (in 6-Bromo-pyridin-2-amine) Reactivity->CBr Slower CI->BDE Lower BDE CBr->BDE Higher BDE

Caption: Logical relationship between bond energy and reactivity.

G start Start: Select Halopyridine setup Reaction Setup - Halopyridine (1.0 eq) - Coupling Partner (1.1-1.5 eq) - Base (2.0-3.0 eq) - Solvent start->setup purge Inert Atmosphere Purge with Ar or N₂ (3x) setup->purge add_catalyst Add Catalyst System - Pd Precatalyst - Ligand - (CuI for Sonogashira) purge->add_catalyst react Heat Reaction Monitor by TLC / LC-MS add_catalyst->react workup Aqueous Workup - Dilute - Extract - Dry react->workup purify Purification Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocols

The following are generalized, representative protocols for palladium-catalyzed cross-coupling reactions. These should serve as a starting point, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize a 6-aryl-pyridin-2-amine derivative.

Materials:

  • 6-Halopyridin-2-amine (Iodo or Bromo, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk flask or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 6-halopyridin-2-amine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Objective: To synthesize a 6-(substituted-amino)-pyridin-2-amine derivative.

Materials:

  • 6-Halopyridin-2-amine (Iodo or Bromo, 1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent and stir for 10 minutes.

  • Add the 6-halopyridin-2-amine and the amine coupling partner.

  • Seal the flask and heat the mixture to the desired temperature (e.g., 100-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Sonogashira Coupling Protocol

Objective: To synthesize a 6-alkynyl-pyridin-2-amine derivative.

Materials:

  • 6-Halopyridin-2-amine (Iodo or Bromo, 1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 3-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 6-halopyridin-2-amine, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent, followed by the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature for iodo, 60-80 °C for bromo).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The selection between 6-iodo-pyridin-2-amine and 6-bromo-pyridin-2-amine is a critical decision in the design of a synthetic route. 6-Iodo-pyridin-2-amine is the more reactive substrate, offering higher yields under milder conditions, which is ideal for complex, sensitive molecules or when high throughput is required. In contrast, 6-bromo-pyridin-2-amine provides a more cost-effective and stable alternative, suitable for larger-scale syntheses where reaction conditions can be pushed to achieve satisfactory conversion. This guide provides the foundational data and protocols to enable an informed choice for researchers in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Analysis of 6-Iodopyridin-2-amine Derivatives: GC-MS vs. HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of intermediates like 6-iodopyridin-2-amine and its derivatives is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. The choice of analytical technique is paramount for achieving accurate quantification and structural elucidation. This guide provides an objective comparison of two powerful analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the analysis of this compound derivatives, supported by experimental data for analogous compounds.

At a Glance: GC-MS vs. HPLC-MS for this compound Analysis

The selection between GC-MS and HPLC-MS hinges on the specific analytical requirements, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-MS)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass-based detection.
Applicability for this compound Suitable, as the compound is likely to be sufficiently volatile and thermally stable for GC analysis.Well-suited, particularly for derivatives that may be less volatile or more polar.[1]
Sample Derivatization May be required for less volatile derivatives to increase volatility.Generally not required, making sample preparation simpler.
Sensitivity Typically offers high sensitivity, often in the picogram to femtogram range.High sensitivity, with the ability to detect analytes in the picogram to nanogram range.
Selectivity High selectivity, especially with the use of high-resolution mass spectrometry.High selectivity, particularly with tandem mass spectrometry (MS/MS).
Typical Run Time Generally faster for simple mixtures.Can be longer, especially for complex samples requiring gradient elution.
Instrumentation Cost Can be lower than HPLC-MS systems.Generally higher initial investment.

Performance Comparison

The following table summarizes the expected performance characteristics of GC-MS and HPLC-MS for the analysis of this compound and its derivatives, based on data from similar compounds.

Performance MetricGC-MSHPLC-MS
Linearity (R²) Typically ≥ 0.995Typically ≥ 0.998[2]
Limit of Detection (LOD) Low pg rangepg to low ng/mL range
Limit of Quantitation (LOQ) pg to low ng rangeng/mL range[2]
Precision (%RSD) Typically < 10%Typically < 5%
Accuracy (% Recovery) 90-110%95-105%

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound derivatives by GC-MS and HPLC-MS.

GC-MS Protocol

This protocol is based on general methods for the analysis of halogenated pyridines and other aromatic amines.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1-10 µg/mL.

  • If necessary, perform derivatization (e.g., silylation) to improve the volatility of more polar derivatives.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the this compound derivative peak based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve prepared from standards of known concentrations.

HPLC-MS Protocol

This protocol is adapted from methods for the analysis of 2-aminopyridine and its derivatives.[1]

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound derivative in the mobile phase or a compatible solvent to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • Start with 10% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-300.

  • Capillary Voltage: 4000 V.

  • Gas Temperature: 350 °C.

  • Nebulizer Pressure: 35 psi.

3. Data Analysis:

  • Identify the this compound derivative peak based on its retention time and the mass-to-charge ratio of its molecular ion.

  • Quantify the analyte using a calibration curve.

Expected Mass Spectrum and Fragmentation

Predicted Fragmentation of this compound (C₅H₅IN₂):

  • Molecular Ion (M⁺): The most intense peak is expected to be the molecular ion at m/z 220.

  • Loss of Iodine: A significant fragment resulting from the loss of the iodine atom (m/z 127) would be observed at m/z 93 (M - 127).

  • Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide (m/z 27), resulting in a fragment at m/z 193 (M - 27).

  • Other Fragments: Other smaller fragments corresponding to further fragmentation of the pyridine ring and the aminopyridine cation would also be present.

Visualization of Analytical Workflows

To provide a clear visual representation of the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample Weighing dissolve Dissolution in Volatile Solvent start->dissolve derivatize Derivatization (Optional) dissolve->derivatize inject Injection derivatize->inject gc GC Separation inject->gc ms MS Detection (EI) gc->ms process Data Acquisition & Processing ms->process quantify Quantification process->quantify report Report Generation quantify->report

Caption: Workflow for the GC-MS analysis of this compound derivatives.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Start: Sample Weighing dissolve Dissolution in Mobile Phase start->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection filter->inject hplc HPLC Separation inject->hplc ms MS Detection (ESI) hplc->ms process Data Acquisition & Processing ms->process quantify Quantification process->quantify report Report Generation quantify->report

Caption: Workflow for the HPLC-MS analysis of this compound derivatives.

Conclusion

Both GC-MS and HPLC-MS are powerful techniques for the analysis of this compound and its derivatives. The choice between them should be guided by the specific properties of the analytes and the goals of the analysis.

  • GC-MS is an excellent choice for the routine analysis of the parent compound and its more volatile derivatives, offering high sensitivity and speed.

  • HPLC-MS provides greater versatility, especially for a wider range of derivatives with varying polarities and thermal stabilities, and often involves simpler sample preparation.

For comprehensive characterization and in complex matrices, the use of both techniques can be complementary, providing orthogonal data to ensure the highest confidence in analytical results. Researchers should validate the chosen method for their specific application to ensure it meets the required performance criteria.

References

X-ray Crystallography of 6-Iodopyridin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the crystallographic data of compounds synthesized from 6-Iodopyridin-2-amine with alternative structures is currently challenging to compile due to a lack of publicly available research that details both the synthesis from this specific starting material and the subsequent X-ray crystallographic analysis of the products.

While this compound is a versatile building block in organic synthesis, particularly for the introduction of the 2-aminopyridine moiety through powerful cross-coupling reactions like the Sonogashira and Suzuki-Miyaura reactions, a thorough search of scientific databases and literature did not yield specific examples of compounds synthesized directly from this precursor with corresponding published crystal structures.

This guide will, therefore, outline the general synthetic pathways involving this compound and present a comparative analysis of the X-ray crystallographic data of structurally related aminopyridine derivatives. This will provide researchers, scientists, and drug development professionals with a foundational understanding of the structural aspects of this class of compounds and a framework for interpreting future crystallographic data of novel derivatives.

Synthetic Pathways from this compound

The primary synthetic utility of this compound lies in palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds at the 6-position of the pyridine ring.

Sonogashira Coupling

The Sonogashira coupling reaction is a mild and efficient method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction would introduce an alkynyl substituent at the 6-position.

dot

Sonogashira_Coupling This compound This compound Catalyst Pd Catalyst Cu(I) co-catalyst Base This compound->Catalyst Reactant Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Catalyst Reactant Product 6-Alkynylpyridin-2-amine Catalyst->Product Forms

Caption: General workflow for the Sonogashira coupling of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful tool for C-C bond formation, reacting an organoboron species (like a boronic acid or ester) with an organohalide. This would enable the introduction of various aryl or heteroaryl groups at the 6-position of the this compound.

dot

Suzuki_Coupling This compound This compound Catalyst Pd Catalyst Base This compound->Catalyst Reactant Boronic_Acid R-B(OH)₂ Boronic_Acid->Catalyst Reactant Product 6-Arylpyridin-2-amine Catalyst->Product Forms

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Comparative Crystallographic Data of Aminopyridine Derivatives

In the absence of specific data for derivatives of this compound, this section presents a comparison of the crystallographic data for two related aminopyridine structures. This comparison can offer insights into the expected structural features of compounds derived from this compound.

ParameterCompound A: 2-Amino-5-iodopyridineCompound B: 2-Aminopyridinium 4-hydroxybenzoate
Chemical Formula C₅H₅IN₂C₅H₇N₂⁺ · C₇H₅O₃⁻
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 5.863 (1)8.412 (2)
b (Å) 18.234 (4)11.234 (3)
c (Å) 6.223 (1)12.187 (3)
β (°) 113.89 (3)98.78 (3)
Volume (ų) 608.2 (2)1138.4 (5)
Z 44
Calculated Density (g/cm³) 2.3981.464
Radiation Mo KαMo Kα
Temperature (K) 293293
Key Interactions N-H···N hydrogen bondsN-H···O and O-H···O hydrogen bonds, π-π stacking

Compound A represents a simple substituted aminopyridine, isomeric to our starting material. Its crystal packing is primarily dictated by hydrogen bonding between the amino group and the pyridine nitrogen of adjacent molecules.

Compound B is a salt, where the aminopyridine is protonated. This leads to a more complex network of hydrogen bonds involving the carboxylate group of the counter-ion. Additionally, π-π stacking interactions between the aromatic rings contribute to the crystal stability.

Derivatives synthesized from this compound via Sonogashira or Suzuki coupling would likely exhibit a combination of these interactions. The presence of extended π-systems from the newly introduced alkynyl or aryl groups could lead to significant π-π stacking, influencing the overall crystal packing. The amino group and the pyridine nitrogen will remain key sites for hydrogen bonding.

Experimental Protocols

Detailed experimental protocols for the synthesis and X-ray diffraction analysis are crucial for reproducibility and comparison.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 eq.), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

General Protocol for X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Conclusion

While a direct comparison of X-ray crystallographic data for compounds synthesized from this compound is not currently possible due to a lack of published data, this guide provides a framework for understanding the potential synthetic routes and expected structural features of such derivatives. The provided protocols for synthesis and analysis, along with the comparative data of related structures, offer a valuable resource for researchers working in this area. Future work that reports the synthesis and crystallographic characterization of compounds derived from this compound will be essential for building a more comprehensive understanding of their structure-property relationships.

A Comparative Guide to the Purity Assessment of Synthesized 2-amino-6-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a compound's purity is a critical, non-negotiable step in the synthesis of chemical intermediates. The presence of impurities can have a significant impact on the outcome of subsequent reactions, biological activity, and the safety profile of a final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized 2-amino-6-iodopyridine, offering supporting experimental data and protocols.

The purity of a synthesized batch of 2-amino-6-iodopyridine is compared against a commercially available alternative, which typically serves as a benchmark for quality. Commercial suppliers often provide a certificate of analysis specifying the purity, which is commonly found to be around 98% or higher.

Key Analytical Techniques for Purity Determination

A multi-pronged approach utilizing orthogonal analytical methods is the most robust strategy for purity assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide invaluable structural confirmation and impurity profiling. Elemental analysis offers a fundamental verification of the compound's elemental composition.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a premier method for determining the purity of polar and non-polar compounds, making it highly suitable for pyridine derivatives.[1][2] Its high resolution and sensitivity allow for the effective separation of the main compound from structurally similar impurities, starting materials, and by-products.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[3] For many aminopyridine derivatives, GC analysis can be performed directly, though in some cases, derivatization may be necessary to enhance volatility and thermal stability.[1] When coupled with a mass spectrometer (GC-MS), it provides both quantitative purity data and structural information about the analyte and any detected impurities.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an essential tool for the structural elucidation of organic molecules.[6] For purity assessment, a high-field ¹H NMR spectrum can reveal the presence of impurities, even at low levels, by showing signals that do not correspond to the target compound. The integration of these signals relative to the main compound's signals can provide a quantitative estimate of purity.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements like halogens in a sample.[7][8] This method provides a crucial check on the empirical formula of the synthesized compound.[9] For a new compound, the experimentally determined percentages of each element should be within ±0.4% of the calculated theoretical values to confirm its purity and identity.[6]

Comparison of Purity Assessment Methods

The following table summarizes the key aspects of the recommended analytical techniques for the purity assessment of 2-amino-6-iodopyridine.

Technique Principle Information Obtained Advantages Limitations
HPLC Differential partitioning of analytes between a stationary and a mobile phase.[1][2]Quantitative purity, impurity profile.High resolution, high sensitivity, widely applicable.[1]Requires reference standards for impurity identification.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[4]Quantitative purity, molecular weight of impurities.Excellent for volatile impurities, provides structural information.[10]Not suitable for non-volatile or thermally labile compounds.[1]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[6]Structural confirmation, identification and quantification of impurities.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods.
Elemental Analysis Combustion of the sample to convert elements into simple gases for quantification.[7]Elemental composition, confirmation of empirical formula.Fast, simple, and inexpensive method to verify elemental composition.[7]Does not distinguish between isomers or identify impurities.
Melting Point Determination of the temperature range over which a solid melts.Preliminary indication of purity.Simple, rapid, and inexpensive.Impurities can depress and broaden the melting point range.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a typical RP-HPLC method for the purity determination of 2-amino-6-iodopyridine.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized 2-amino-6-iodopyridine and a commercial reference standard into separate 50 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of 2-amino-6-iodopyridine.

  • Instrumentation: A GC system coupled to a Mass Spectrometer with a Flame Ionization Detector (FID) also possible.[11]

  • GC Conditions:

    • Column: A fused silica capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, 20:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in methanol or another suitable solvent.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized 2-amino-6-iodopyridine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data and compare the resulting spectra with known spectra or theoretical predictions to confirm the structure and identify any impurity peaks.

Data Presentation and Interpretation

Clear and concise presentation of data is essential for comparative analysis.

Table 2: HPLC Purity Data of Synthesized 2-amino-6-iodopyridine vs. Commercial Alternative
Sample Retention Time (min) Peak Area (%) Purity (%)
Synthesized Batch12.598.998.9%
Impurity 18.20.5-
Impurity 210.10.6-
Commercial Standard12.599.899.8%

Purity is calculated by the area normalization method.

Table 3: Elemental Analysis Data for Synthesized 2-amino-6-iodopyridine

Molecular Formula: C₅H₅IN₂; Molecular Weight: 220.01

Element Calculated (%) Found (%) Deviation (%)
Carbon (C)27.2927.15-0.14
Hydrogen (H)2.292.31+0.02
Nitrogen (N)12.7312.65-0.08

The found values are within the acceptable deviation of ±0.4%.[6]

Table 4: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.35d, J=8.0 Hz1HH-4
6.80d, J=8.0 Hz1HH-3
6.65s2H-NH₂
6.50t, J=8.0 Hz1HH-5

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized 2-amino-6-iodopyridine.

G cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Purity Check cluster_chromatography Chromatographic Analysis cluster_spectroscopy Structural & Compositional Analysis cluster_final Final Assessment synthesis Synthesized 2-amino-6-iodopyridine mp Melting Point synthesis->mp hplc HPLC Analysis synthesis->hplc gcms GC-MS Analysis synthesis->gcms nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ea Elemental Analysis synthesis->ea mp->hplc purity Final Purity Determination hplc->purity gcms->purity nmr->purity ea->purity comparison Comparison with Commercial Standard purity->comparison

Caption: Workflow for Purity Assessment.

Synthesis Pathway

This diagram shows a plausible synthetic route for 2-amino-6-iodopyridine.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product r1 2-Aminopyridine reaction Iodination Reaction in Water r1->reaction r2 Iodine (I₂) r2->reaction r3 Hydrogen Peroxide (H₂O₂) r3->reaction product 2-amino-6-iodopyridine reaction->product

Caption: Synthesis of 2-amino-6-iodopyridine.

Conclusion

The purity assessment of synthesized 2-amino-6-iodopyridine requires a combination of analytical techniques. While HPLC provides the most reliable quantitative data on purity and impurity profiles, it should be complemented by spectroscopic methods like NMR for unambiguous structural confirmation and elemental analysis to verify the empirical formula. By employing these orthogonal methods and comparing the results to a commercial standard, researchers can ensure the quality and integrity of their synthesized material, which is paramount for its successful application in further research and development.

References

Kinetic Studies of Suzuki Coupling with 6-Iodopyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds for the development of pharmaceuticals and functional materials. The reaction's efficiency is highly dependent on the substrates, catalyst system, and reaction conditions. This guide provides a comparative analysis of the kinetic aspects of the Suzuki coupling of 6-iodopyridin-2-amine, a substrate of interest in medicinal chemistry. Due to the limited availability of direct kinetic data for this specific compound, this guide leverages established principles of physical organic chemistry and data from analogous halopyridine systems to offer a comprehensive overview.

Performance Comparison with Alternative Substrates

The reactivity of aryl halides in Suzuki coupling is critically influenced by the nature of the halogen and the electronic properties of the aromatic ring. For this compound, both the iodo and the amino substituents, as well as the pyridine nitrogen, play significant roles in the reaction kinetics.

The general reactivity trend for the oxidative addition step, often the rate-determining step in the catalytic cycle, is I > Br > Cl.[1][2] This is attributed to the decreasing carbon-halogen bond dissociation energies down the group. Therefore, this compound is expected to be significantly more reactive than its bromo and chloro analogs.

The presence of the amino group at the 2-position, however, introduces complexity. The nitrogen atoms of the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3] This can lead to slower reaction rates compared to pyridyl halides without such electron-donating groups. The choice of a suitable ligand is crucial to mitigate this inhibition and enhance the reaction rate. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic turnover.

The following table provides a qualitative comparison of the expected reactivity of this compound with other relevant halopyridines in Suzuki coupling reactions.

SubstrateHalogenElectronic Nature of SubstituentExpected Relative ReactivityKey Considerations
This compound IodoStrong electron-donating (-NH2)HighPotential for catalyst inhibition by the amino and pyridine nitrogens. Requires careful selection of ligand and base.
6-Bromopyridin-2-amineBromoStrong electron-donating (-NH2)ModerateSlower oxidative addition compared to the iodo analog. Catalyst inhibition is also a concern.
6-Chloropyridin-2-amineChloroStrong electron-donating (-NH2)LowThe C-Cl bond is the most difficult to activate, requiring a highly active catalyst system.
2-IodopyridineIodoNoneVery HighLacks the inhibiting amino group, leading to faster reaction rates under similar conditions.
3-IodopyridineIodoNoneVery HighSimilar to 2-iodopyridine, expected to be highly reactive.
4-IodopyridineIodoNoneVery HighGenerally high reactivity, though electronic effects of the nitrogen position can play a role.

Experimental Protocols for Kinetic Studies

A detailed experimental protocol is essential for obtaining reliable kinetic data. The following is a general procedure for monitoring the kinetics of a Suzuki-Miyaura coupling reaction, which can be adapted for the specific study of this compound.

General Protocol for Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction

Objective: To determine the reaction rate, reaction order, and activation energy for the Suzuki coupling of this compound with a boronic acid derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Internal standard (e.g., dodecane, biphenyl)

  • Reaction vessel (e.g., Schlenk tube or multi-well reactor)

  • Inert gas supply (Argon or Nitrogen)

  • Heating and stirring apparatus (e.g., magnetic stir plate with oil bath)

  • Analytical instrument (GC-MS or HPLC)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, dissolve the palladium precursor and the phosphine ligand in a small amount of the reaction solvent in a separate vial. Stir for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the base.

  • Substrate Addition: In a separate vial, dissolve this compound, the arylboronic acid, and the internal standard in the reaction solvent.

  • Initiation of Reaction: Inject the pre-formed catalyst solution into the Schlenk tube containing the base. Then, inject the substrate solution into the Schlenk tube. Start the timer immediately.

  • Reaction Monitoring: Maintain the reaction at a constant temperature with vigorous stirring. At specific time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a quenching solution (e.g., a cooled mixture of diethyl ether and water) to stop the reaction.

  • Sample Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.[4]

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the initial slope of this plot. To determine the reaction order with respect to each reactant and the catalyst, a series of experiments should be performed where the initial concentration of one component is varied while keeping the others constant. The activation energy can be determined by conducting the reaction at different temperatures and applying the Arrhenius equation.[5]

Visualizing the Suzuki-Miyaura Coupling

To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²B(OR)₂(OH)]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactants R¹-X (this compound) Boronic R²B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Prep Preparation of Reactants and Catalyst Solution Setup Inert Atmosphere Setup (Schlenk Line / Glovebox) Prep->Setup Reaction Reaction Initiation and Monitoring (Constant Temperature) Setup->Reaction Sampling Aliquots Taken at Timed Intervals Reaction->Sampling Quench Quenching of Aliquots Sampling->Quench Analysis GC-MS or HPLC Analysis Quench->Analysis Data Kinetic Data Analysis (Rate, Order, Ea) Analysis->Data

Caption: A typical experimental workflow for kinetic studies of Suzuki coupling.

References

Benchmarking Palladium Catalysts for the Cross-Coupling of 6-Iodopyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry. The palladium-catalyzed cross-coupling of 6-iodopyridin-2-amine serves as a critical transformation for accessing a diverse range of these valuable building blocks. This guide provides an objective comparison of various palladium catalyst systems, supported by experimental data from literature, to aid in the selection of the optimal catalyst for this key reaction.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a principal method for the formation of carbon-nitrogen (C-N) bonds. Its broad substrate scope and functional group tolerance have made it an indispensable tool in pharmaceutical and materials science. However, the successful amination of heteroaromatic compounds like this compound is highly dependent on the judicious choice of the palladium precursor, ligand, and reaction conditions. The inherent electronic properties and potential for catalyst inhibition by the pyridine nitrogen and the free amino group necessitate careful optimization.

Comparative Performance of Palladium Catalyst Systems

The selection of the ligand is paramount in achieving high yields and reaction efficiency in the cross-coupling of this compound. Bulky, electron-rich phosphine ligands have demonstrated superior performance in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

While direct comparative studies on this compound are limited, data from structurally similar aminohalopyridines, such as 3-bromo-2-aminopyridine, provide valuable insights into catalyst performance. The following table summarizes the performance of various palladium catalyst systems in the amination of aminohalopyridines.

Pd PrecursorLigandBaseSolventTemp. (°C)Time (h)AmineSubstrateYield (%)
Pd₂(dba)₃RuPhosLiHMDSTHF6516Morpholine3-Bromo-2-aminopyridine71[1]
Pd₂(dba)₃SPhosLiHMDSTHF6516Morpholine3-Bromo-2-aminopyridine76[1]
Pd₂(dba)₃BINAPLiHMDSTHF6516Morpholine3-Bromo-2-aminopyridine71[1]
RuPhos Precatalyst-LiHMDSTHF6516Morpholine3-Bromo-2-aminopyridine83[1]
BrettPhos Precatalyst-LiHMDSDioxane9016Cyclopentylamine3-Bromo-2-aminopyridine78[1]
Pd₂(dba)₃XPhosNaOtBuToluene10016Various6-Bromopyridin-3-amineGood to Excellent[2]

Key Observations:

  • Ligand Choice is Crucial: For the amination of 3-bromo-2-aminopyridine with a secondary amine (morpholine), RuPhos and SPhos provided high yields.[1] The use of a RuPhos precatalyst led to a notable increase in yield compared to the in situ generated catalyst.[1]

  • Primary vs. Secondary Amines: For the coupling of a primary amine (cyclopentylamine), a BrettPhos precatalyst outperformed the RuPhos-based systems.[1] This highlights that the optimal ligand can vary depending on the nature of the amine coupling partner.

  • Precatalysts Offer Advantages: Palladacycle precatalysts, such as those derived from RuPhos and BrettPhos, often provide higher activity and stability, leading to improved yields and potentially lower catalyst loadings.

Experimental Protocols

The following are generalized experimental protocols for the palladium-catalyzed cross-coupling of an iodoaminopyridine. These should be considered as a starting point and may require optimization for specific substrates and desired outcomes.

General Procedure for Buchwald-Hartwig Amination:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., RuPhos or BrettPhos, 4 mol%) or Palladacycle Precatalyst (2 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a dry Schlenk tube or reaction vial with the palladium precursor, ligand (if not using a precatalyst), and base.

  • Add the this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 65-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling experiment and the fundamental Buchwald-Hartwig catalytic cycle.

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Pd Precursor, Ligand, and Base prep2 Add this compound and Amine prep1->prep2 prep3 Add Anhydrous, Degassed Solvent prep2->prep3 react Heat with Vigorous Stirring prep3->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup1 Cool and Quench Reaction monitor->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 purify Column Chromatography workup3->purify catalytic_cycle pd0 Pd(0)L_n oa_complex [R-Pd(II)(X)L_n] pd0->oa_complex Oxidative Addition (R-X) amido_complex [R-Pd(II)(NR'R'')L_n] oa_complex->amido_complex + HNR'R'', - HX (Base) amido_complex->pd0 Reductive Elimination product R-NR'R'' amido_complex->product

References

Safety Operating Guide

Proper Disposal of 6-Iodopyridin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The correct disposal of 6-Iodopyridin-2-amine is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a halogenated aromatic amine, this compound necessitates a structured and informed disposal process. This guide provides detailed, step-by-step procedures to manage the disposal of this compound waste, from initial handling to final disposition. Adherence to these protocols is vital to mitigate potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.[2]
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1]To avoid inhalation of vapors or dust.
Quantitative Data Summary

For quick reference, the key physical and chemical properties of the related compound 2-Amino-5-iodopyridine are summarized in the table below. This data should be used as a general guideline, and the specific Safety Data Sheet (SDS) for this compound should be consulted if available.

PropertyValue
Molecular Formula C₅H₅IN₂
Molecular Weight 220.01 g/mol
Appearance Solid
Melting Point 128-131 °C (lit.)

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3] In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.

Step 1: Waste Identification and Segregation
  • Identify the Waste Stream : Clearly identify all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), solutions, and materials from spill clean-ups.[3]

  • Segregate Halogenated Waste : As this compound is a halogenated organic compound, it is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[3] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[3]

Step 2: Waste Collection and Containment
  • Solid Waste : Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. The container must be kept closed at all times, except when adding waste.[3]

  • Liquid Waste : For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste." Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[3]

Step 3: Proper Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste."[3]

  • The full chemical name: "this compound."[3]

  • The concentration and composition of the waste.

  • The associated hazards (e.g., "Irritant," "Harmful").[3]

  • The date the waste was first added to the container.[3]

Step 4: Storage and Documentation
  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Maintain a Log : Keep a detailed log of the waste being accumulated in each container. This documentation is essential for the waste disposal service and for regulatory compliance.[3]

Step 5: Professional Disposal

Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1] Provide them with a copy of the Safety Data Sheet (SDS) for this compound.

Spill and Accidental Release Procedures

In the event of a spill, evacuate unnecessary personnel from the area.[1] Wearing the appropriate PPE, follow these steps:

  • Containment : Prevent the further spread of the material. Avoid the generation of dust.[1]

  • Cleanup : Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter drains or waterways.[1]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[1]

  • Disposal : The collected waste and cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined above.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Identification cluster_segregation Segregation & Containment cluster_storage Storage & Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type (Solid, Liquid, Contaminated Material) ppe->identify_waste segregate Segregate as 'Halogenated Organic Waste' identify_waste->segregate containerize Place in Labeled, Compatible Container segregate->containerize label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date containerize->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste log_waste Maintain Waste Log store_waste->log_waste professional_disposal Arrange for Professional Hazardous Waste Disposal log_waste->professional_disposal end Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 6-Iodopyridin-2-amine. Adherence to these procedures is paramount for ensuring personnel safety and environmental compliance. The following protocols are based on established best practices for handling halogenated pyridine derivatives.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical safety gogglesNitrile or butyl rubber glovesLaboratory coatWork in a certified chemical fume hood to minimize inhalation.[1]
Conducting Reactions Chemical safety goggles or face shieldNitrile or butyl rubber glovesLaboratory coatWork in a certified chemical fume hood.[1]
Handling Spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a laboratory coatA NIOSH/MSHA or European Standard EN 149 approved respirator may be required depending on the spill size and location.[2]
Waste Disposal Chemical safety gogglesNitrile or butyl rubber glovesLaboratory coatNot generally required if containers are sealed and handled properly.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before handling the compound.[1]

  • An emergency eyewash station and safety shower must be readily accessible.[3]

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Conduct all manipulations of this compound, including weighing and transfers, within a chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Avoid the formation of dust.[2]

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[4]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

Disposal Plan: Managing this compound Waste

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • This compound is a halogenated organic compound. It is critical to segregate this waste stream from non-halogenated waste.[5] Mixing halogenated and non-halogenated waste can increase disposal costs and complexity.[5]

2. Waste Collection:

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled, and sealable container for "Halogenated Organic Solid Waste."[5]

  • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container labeled "Halogenated Organic Liquid Waste."[5] Do not fill containers beyond 80% capacity to allow for vapor expansion.[5]

3. Final Disposal:

  • Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company.[6]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[6]

Spill and Emergency Procedures

1. Small Spills (within a chemical fume hood):

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1]

  • Carefully sweep or scoop the contained material into a labeled hazardous waste container.[6]

  • Clean the spill area with a suitable solvent, followed by soap and water.[6]

2. Large Spills (outside of a chemical fume hood):

  • Evacuate the immediate area and alert nearby personnel.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

3. Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_spill Spill Response prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_weigh Weigh and Prepare in Fume Hood prep_emergency->handle_weigh handle_reaction Conduct Reaction in Fume Hood handle_weigh->handle_reaction disp_segregate Segregate as Halogenated Waste handle_reaction->disp_segregate spill_assess Assess Spill Size handle_reaction->spill_assess If Spill Occurs disp_collect_solid Collect Solid Waste disp_segregate->disp_collect_solid disp_collect_liquid Collect Liquid Waste disp_segregate->disp_collect_liquid disp_professional Dispose via Licensed Contractor disp_collect_solid->disp_professional disp_collect_liquid->disp_professional spill_small Small Spill: Contain & Clean spill_assess->spill_small spill_large Large Spill: Evacuate & Alert EHS spill_assess->spill_large

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodopyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Iodopyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.